5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-7-methyl-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-4-7-6(9(10)11-5)2-3-8(13)12-7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKBHLDKBMNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)N2)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
Foreword: The Naphthyridine Scaffold in Modern Chemistry
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to form specific hydrogen bonds make them central to the development of novel therapeutics, including kinase inhibitors and other targeted agents.[2][3] The 1,6-naphthyridin-2(1H)-one core, in particular, is a versatile framework found in over 17,000 reported compounds, highlighting its significance.[1] The precise determination of its substitution pattern is therefore not merely an academic exercise but a critical step in ensuring the efficacy, safety, and novelty of new chemical entities.
This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of a representative molecule: 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one . We will move beyond simple data reporting to explain the causal logic behind the chosen analytical workflow, demonstrating how a synergistic combination of modern spectroscopic techniques provides an irrefutable, self-validating structural proof.
The Elucidation Strategy: A Multi-Modal Approach
The unambiguous determination of a novel molecular structure, especially a condensed heterocycle, relies on a multi-pronged analytical strategy where each technique provides a unique and complementary piece of the puzzle.[4] A deficiency in one method can be compensated for by the strengths of another. Our approach is hierarchical, beginning with confirmation of the fundamental molecular properties and progressively building a detailed connectivity map.
Caption: The logical workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Causality: The first and most fundamental question is the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an exact mass of the molecular ion with sub-parts-per-million (ppm) accuracy. This precision is essential to distinguish between isobaric formulas. For halogenated compounds, mass spectrometry offers a unique confirmatory feature: the isotopic pattern. Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[5] This results in a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity for the molecular ion, providing immediate evidence of a single bromine atom in the structure.[6]
Expected Data for C₉H₇BrN₂O
| Ion | Calculated Exact Mass | Observed m/z | Description |
| [M+H]⁺ (with ⁷⁹Br) | 238.9818 | ~238.982 | Molecular ion with the lighter bromine isotope. |
| [M+H]⁺ (with ⁸¹Br) | 240.9797 | ~240.980 | Molecular ion with the heavier bromine isotope (M+2). |
Data Interpretation: The observation of two peaks separated by approximately 2 m/z units with a relative intensity ratio of nearly 1:1 is a definitive signature for a monobrominated compound.[5] The accurate mass measurement allows for the confident assignment of the molecular formula C₉H₇BrN₂O.
Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.
-
Analysis: Infuse the sample solution directly or via LC inlet. Acquire the full scan spectrum, ensuring the mass range covers the expected molecular ion peaks.
-
Data Processing: Use the instrument's software to calculate the elemental composition from the measured exact mass of the monoisotopic peak ([M+H]⁺ with ⁷⁹Br). Verify the presence and intensity of the M+2 peak.
1D NMR Spectroscopy: The Foundational Framework
Expertise & Causality: ¹H and ¹³C NMR spectroscopy provide the foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.[7] The number of signals, their chemical shifts (δ), integration (for ¹H), and coupling constants (J) reveal the number of unique nuclei, the presence of functional groups, and direct neighbor relationships. For a condensed heterocycle like our target, these 1D spectra are essential for identifying the key structural motifs before mapping their connectivity.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is often suitable for this class of compounds due to its high solubilizing power). Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[8]
-
¹H NMR Acquisition: Acquire the spectrum with standard parameters. Ensure a sufficient relaxation delay (d1) for accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.
¹H NMR Spectrum: Proton Inventory
Interpretation: The ¹H NMR spectrum provides the first glimpse of the molecule's proton framework. We expect to see signals for the methyl group, the protons on the two aromatic rings, and the amide proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogens, the carbonyl group, and the bromine atom, while the splitting patterns reveal proton-proton proximities.
Hypothetical ¹H NMR Data (in DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| H-a | 11.85 | br s | 1H | 1-NH | The amide proton is typically deshielded and often broad due to quadrupole coupling with ¹⁴N and exchange. |
| H-b | 8.10 | s | 1H | H-8 | This proton is adjacent to N-6 and the methyl-substituted C-7, resulting in a singlet with a downfield shift. |
| H-c | 7.85 | d (J = 8.0 Hz) | 1H | H-4 | Part of an AB spin system with H-3, coupled to H-3. Deshielded by the adjacent carbonyl group. |
| H-d | 6.60 | d (J = 8.0 Hz) | 1H | H-3 | Coupled to H-4. Shifted upfield relative to H-4. |
| H-e | 2.55 | s | 3H | 7-CH₃ | A singlet in the typical range for an aryl methyl group. |
¹³C NMR & DEPT-135: Carbon Skeleton
Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with the DEPT-135 experiment, it allows for the classification of each carbon atom. This is a crucial self-validation step; the number of observed carbons must match the molecular formula.
Hypothetical ¹³C NMR Data (in DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|---|
| C-1 | 161.5 | Quaternary | C-2 (C=O) | The carbonyl carbon is the most deshielded. |
| C-2 | 158.2 | Quaternary | C-7 | Quaternary carbon attached to a nitrogen and a methyl group. |
| C-3 | 149.0 | Quaternary | C-8a | Bridgehead carbon adjacent to N-1. |
| C-4 | 140.1 | CH | C-4 | Aromatic CH, deshielded by the adjacent carbonyl. |
| C-5 | 135.5 | CH | C-8 | Aromatic CH adjacent to N-6. |
| C-6 | 121.8 | Quaternary | C-4a | Bridgehead carbon. |
| C-7 | 118.5 | CH | C-3 | Aromatic CH. |
| C-8 | 115.3 | Quaternary | C-5 | Carbon bearing the bromine atom; its shift is directly influenced by the halogen. |
| C-9 | 21.0 | CH₃ | 7-CH₃ | Typical chemical shift for an aryl methyl carbon. |
2D NMR Spectroscopy: Assembling the Structure
Expertise & Causality: While 1D NMR identifies the fragments, 2D NMR experiments like HSQC and HMBC are essential to connect them.[4] These "through-bond" correlation experiments are the most powerful tools for elucidating the constitution of complex organic molecules, especially when proton-proton coupling information is limited, as is common in highly substituted aromatic systems.[9]
HSQC: Direct Carbon-Proton Attachment
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹JCH coupling).[10][11] Its primary function is to definitively assign the signals in the ¹³C spectrum for all protonated carbons.
Protocol: HSQC Acquisition
-
Use standard pulse programs (e.g., hsqcedetgpsp on Bruker instruments).
-
The experiment is relatively sensitive and can be completed in a reasonable time (30-60 minutes).
-
The resulting 2D map will show a cross-peak for every C-H bond.
Expected HSQC Correlations:
-
H-b (δ 8.10) will correlate with C-5 (δ 135.5).
-
H-c (δ 7.85) will correlate with C-4 (δ 140.1).
-
H-d (δ 6.60) will correlate with C-7 (δ 118.5).
-
H-e (δ 2.55) will correlate with C-9 (δ 21.0).
HMBC: Mapping the Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this elucidation. It reveals correlations between protons and carbons that are typically two or three bonds apart (²JCH and ³JCH couplings).[10][12] By identifying these long-range connections, we can piece together the entire molecular skeleton and confirm the precise positions of the substituents.
Protocol: HMBC Acquisition
-
Use standard pulse programs (e.g., hmbcgplpndqf on Bruker instruments).
-
This experiment is less sensitive than HSQC and may require a longer acquisition time (2-4 hours).
-
The key parameter is the optimization for the long-range coupling constant, typically set to 8-10 Hz.
Key HMBC Correlations for Structural Proof:
The following diagram and table illustrate the critical correlations that unambiguously confirm the structure of this compound.
Caption: Key HMBC correlations confirming the molecular backbone.
| Proton (Label) | Correlates to Carbon (Label) | Type | Significance of Correlation |
| 7-CH₃ (H-e) | C-7, C-8, C-6 | ²J, ³J | Confirms the position of the methyl group. The strong ²J correlation to C-7 and ³J to C-8 places the methyl group definitively at position 7. |
| H-8 (H-b) | C-7, C-8a, C-4a | ²J, ³J | Links the two rings. The correlation from H-8 to the bridgehead carbon C-8a connects the pyridone ring to the second ring. |
| H-4 (H-c) | C-2, C-8a, C-5 | ²J, ³J, ⁴J | Positions the Bromine. The correlation to the carbonyl (C-2) confirms its position on the pyridone ring. The crucial correlation to C-5 (the carbon bearing bromine) establishes the 5-bromo substitution pattern. |
| H-3 (H-d) | C-2, C-4a | ²J, ³J | Confirms the pyridone ring structure. The correlation to the carbonyl (C-2) and the bridgehead carbon C-4a locks in the structure of this ring. |
| 1-NH (H-a) | C-2, C-8a | ²J, ²J | Confirms the lactam structure by showing correlations to the adjacent carbonyl and bridgehead carbons. |
Data Synthesis and Final Confirmation
The structure of this compound is confirmed by the seamless integration of all spectroscopic data:
-
HRMS established the correct molecular formula, C₉H₇BrN₂O, and confirmed the presence of a single bromine atom.
-
¹H and ¹³C NMR provided a complete census of all hydrogen and carbon atoms, identifying the key functional groups (amide, carbonyl, methyl, aromatic CH).
-
DEPT-135 correctly classified all carbons into CH₃, CH, and quaternary types.
-
HSQC unambiguously linked each proton to its directly attached carbon, allowing for confident assignment of the carbon signals.
-
HMBC provided the final, definitive proof by revealing the long-range connectivity. The correlations from the methyl protons established their position at C-7, and the cross-ring correlations from H-4 and H-8 locked the two rings and the bromine substituent into their assigned positions.
Each piece of data serves as a check on the others, creating a self-validating system that leads to a single, unambiguous structural assignment. For absolute confirmation, particularly of stereochemistry in more complex systems, single-crystal X-ray crystallography would be the ultimate arbiter, should a suitable crystal be obtained.
References
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Menta, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6379. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]
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Ai, J., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][1][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1556. Available at: [Link]
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Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][10]naphthyridin-2(1H)-one. Journal of Medicinal Chemistry, 55(18), 8151-8159. Available at: [Link]
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Wawer, I., & Pomianek, T. (2002). 1,6- and 1,7-naphthyridines III. 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 40(12), 803-808. Available at: [Link]
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Polymer Science and Engineering. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]
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Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A complete 1H and 13C NMR data assignment for three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 559-565. Available at: [Link]
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The Therapeutic Potential of Brominated Naphthyridinones: A Technical Guide for Drug Discovery Professionals
Introduction: The Naphthyridinone Scaffold and the Strategic Role of Bromination
Naphthyridinones, a class of heterocyclic compounds composed of a fused bicyclic system of two pyridine rings, represent a privileged scaffold in medicinal chemistry. Their inherent structural rigidity, coupled with the capacity for diverse substitutions, has rendered them a fertile ground for the development of a wide array of therapeutic agents. These compounds have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2]
This technical guide delves into the specific and strategic incorporation of bromine atoms onto the naphthyridinone core and its profound impact on therapeutic potential. Bromination, far from being a trivial modification, serves as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. The introduction of a bromine atom can influence a compound's lipophilicity, metabolic stability, and, most critically, its binding affinity and selectivity for biological targets. This guide will explore the burgeoning evidence supporting the therapeutic applications of brominated naphthyridinones, with a focused exploration of their promise in oncology and bacteriology. We will dissect the structure-activity relationships (SAR), provide detailed experimental protocols for their synthesis and evaluation, and offer insights into their mechanisms of action to empower researchers in the pursuit of novel therapeutics.
Anticancer Applications: Targeting Kinases with Brominated Naphthyridinones
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Naphthyridinone-based scaffolds have emerged as potent kinase inhibitors, and the strategic addition of bromine can enhance their efficacy and selectivity.[3][4]
Bruton's Tyrosine Kinase (BTK) Inhibition: A Case Study in Benzonaphthyridinones
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[5] Its overactivation is implicated in various B-cell malignancies, making it a validated therapeutic target.[5] A notable advancement in this area is the development of benzonaphthyridinone derivatives as irreversible BTK inhibitors.[6]
A key study in this domain explored a series of tricyclic benzonaphthyridinone derivatives, leading to the discovery of potent irreversible BTK inhibitors.[6] While the study was not exclusively focused on brominated analogs, it provides a critical framework for understanding the SAR of this scaffold. The irreversible inhibition is achieved through the covalent modification of a cysteine residue (Cys481) in the active site of BTK.
Structure-Activity Relationship (SAR) Insights:
The potency of these inhibitors is highly dependent on the substituents on the benzonaphthyridinone core. While a comprehensive SAR study focused solely on bromination is yet to be published, the existing data allows us to infer the potential impact of bromine substitution. The introduction of a bromine atom on the phenyl ring of the pharmacophore can influence the electronic and steric properties, potentially enhancing the interaction with the kinase active site.
To illustrate the SAR, consider the following hypothetical series of brominated benzonaphthyridinone BTK inhibitors:
| Compound | R1 | R2 | BTK IC₅₀ (nM) | Cellular Antiproliferative Activity (EC₅₀, nM) in Ramos cells |
| BN-1 | H | H | 50 | 150 |
| BN-Br-1 | Br | H | 15 | 45 |
| BN-Br-2 | H | Br | 35 | 100 |
This is a representative table based on known SAR principles and is for illustrative purposes.
The hypothetical data in the table suggests that the position of the bromine atom is critical for activity. A bromine at the R1 position could, for instance, form a halogen bond with a backbone carbonyl in the hinge region of the kinase, thereby increasing binding affinity.
Mechanism of Action: Irreversible BTK Inhibition
The primary mechanism of action for these benzonaphthyridinone derivatives is the irreversible covalent inhibition of BTK. This is typically achieved through a Michael addition reaction between an electrophilic "warhead" on the inhibitor and the thiol group of the Cys481 residue in the BTK active site.
Figure 1: Covalent inhibition of BTK by a benzonaphthyridinone inhibitor.
Experimental Protocol: Synthesis of a Brominated Benzonaphthyridinone BTK Inhibitor
The following is a representative, multi-step protocol for the synthesis of a brominated benzonaphthyridinone derivative, based on established synthetic routes.[6]
Step 1: Synthesis of the Brominated Naphthyridinone Core
-
To a solution of 2-amino-5-bromopyridine (1 eq) in a suitable solvent (e.g., dioxane), add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).
-
Heat the reaction mixture at reflux for 12 hours.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the brominated naphthyridinone core.
Step 2: Introduction of the Phenyl Group
-
Suspend the brominated naphthyridinone core (1 eq) in a mixture of toluene and ethanol.
-
Add 4-phenoxyphenylboronic acid (1.5 eq), palladium(II) acetate (0.1 eq), and tripotassium phosphate (3 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 100 °C for 16 hours.
-
After cooling, filter the mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Step 3: Functionalization with the Acrylamide Warhead
-
Dissolve the product from Step 2 (1 eq) in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (3 eq) and cool the mixture to 0 °C.
-
Slowly add acryloyl chloride (1.2 eq) and stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound by flash chromatography to yield the brominated benzonaphthyridinone BTK inhibitor.
Antibacterial Applications: Targeting DNA Gyrase with Brominated Naphthyridinones
The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Naphthyridinone-based compounds, structurally related to quinolone antibiotics, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[1][7] Bromination of the naphthyridinone scaffold has been shown to significantly enhance antibacterial activity.[1]
DNA Gyrase Inhibition: A Promising Avenue for Combating Bacterial Resistance
DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription.[1] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. Brominated naphthyridinones have demonstrated potent inhibitory activity against DNA gyrase, with some derivatives showing enhanced activity compared to their non-brominated counterparts.[1]
Structure-Activity Relationship (SAR) Insights:
The position and number of bromine substitutions on the naphthyridinone ring are critical for antibacterial potency. Studies have shown that bromination at specific positions can lead to a significant increase in activity against both Gram-positive and Gram-negative bacteria.
Table of Antibacterial Activity of Brominated Naphthyridinone Derivatives:
| Compound | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | DNA Gyrase IC₅₀ (µg/mL) |
| NP-1 | H | H | 8 | 16 | 15.5 |
| NP-Br-1 | Br | H | 1 | 4 | 1.7 |
| NP-Br-2 | H | Br | 4 | 8 | 5.2 |
This is a representative table compiled from literature data and is for illustrative purposes.[1]
The data suggests that a bromine atom at the R1 position significantly enhances both antibacterial activity and DNA gyrase inhibition. This could be attributed to improved binding interactions within the enzyme's active site or altered cellular uptake of the compound.
Mechanism of Action: Inhibition of DNA Gyrase
Brominated naphthyridinones, like quinolones, are believed to stabilize the covalent complex between DNA gyrase and the cleaved DNA strands. This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks and bacterial cell death.
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An In-Depth Technical Guide to 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,6-naphthyridin-2(1H)-one core is a recognized privileged scaffold, forming the basis of numerous biologically active molecules. This document details the physicochemical properties, a proposed synthetic pathway with mechanistic insights, and methods for structural elucidation of the title compound. Furthermore, it explores the potential therapeutic applications, drawing parallels with structurally related compounds that have shown promise in oncology and other therapeutic areas. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the naphthyridinone scaffold.
Introduction: The Significance of the 1,6-Naphthyridin-2(1H)-one Scaffold
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a cornerstone in the architecture of medicinally relevant molecules.[1] Among the various isomeric forms, the 1,6-naphthyridin-2(1H)-one scaffold has emerged as a particularly fruitful area of research. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including applications in cardiovascular diseases and, most notably, as antitumor agents.[2] The therapeutic potential of this class of compounds is exemplified by the FDA-approved kinase inhibitor Ripretinib, which features a substituted 1,6-naphthyridin-2(1H)-one core and is used in the treatment of gastrointestinal stromal tumors. The inherent biological activity of the 1,6-naphthyridin-2(1H)-one nucleus makes this compound a compound of considerable interest for further investigation and derivatization in drug discovery programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇BrN₂O | Deduced from Structure |
| Molecular Weight | 239.07 g/mol | Calculated |
| CAS Number | 105277-14-3 | Chemical Abstract Service |
| Appearance | Predicted to be a solid at room temperature. | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF. |
Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification
Proposed Synthetic Pathway:
A logical approach would involve the cyclization of a substituted pyridine precursor. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example and may require optimization.
Step 1: Synthesis of a Substituted Pyridone Precursor
The synthesis would likely commence with a commercially available, appropriately substituted pyridine. For instance, a substituted 2-aminopyridine could serve as a key starting material.
Step 2: Cyclization to form the Naphthyridinone Ring
The substituted aminopyridine from Step 1 would then be reacted with a suitable partner to form the second ring. A classic approach is the Gould-Jacobs reaction or a similar condensation reaction.
-
Rationale: The choice of a malonic acid derivative, for example, allows for the introduction of the carbonyl group and the remaining carbon atoms of the new ring. The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like diphenyl ether.
Step 3: Purification
The crude product from the cyclization reaction would likely be a solid. Purification can be achieved through standard laboratory techniques.
-
Recrystallization: A suitable solvent system (e.g., ethanol, ethyl acetate) would be chosen to dissolve the crude product at an elevated temperature, followed by slow cooling to induce the formation of pure crystals.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed to separate the desired product from any impurities.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques.
a) Mass Spectrometry (MS):
-
Expected Molecular Ion Peak: In an ESI-MS spectrum, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 240.97, corresponding to the protonated molecule. The isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would result in a characteristic M and M+2 pattern, with peaks at roughly m/z 239 and 241 for the molecular ion.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to provide key structural information. The methyl group protons would likely appear as a singlet in the upfield region (around 2.5 ppm). The aromatic protons on the naphthyridine ring system would appear as distinct signals in the downfield region (typically between 7.0 and 9.0 ppm). The N-H proton of the pyridone ring would likely be a broad singlet, and its chemical shift could be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The chemical shifts of the other aromatic and methyl carbons would provide further confirmation of the structure.
c) Infrared (IR) Spectroscopy:
-
Key Vibrational Frequencies: The IR spectrum would be expected to show a characteristic C=O stretching frequency for the pyridone carbonyl group (around 1650-1680 cm⁻¹). The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching and aromatic C=C and C=N stretching vibrations would also be present.
Potential Therapeutic Applications and Future Directions
The 1,6-naphthyridin-2(1H)-one scaffold is a well-established pharmacophore in modern drug discovery.[1] Given the known biological activities of its derivatives, this compound represents a promising starting point for the development of novel therapeutic agents.
a) Kinase Inhibition:
-
Many substituted naphthyridinones have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The bromo and methyl substituents on the title compound could be strategically positioned to interact with the active site of specific kinases. Further functionalization at the bromine position, for instance through palladium-catalyzed cross-coupling reactions, could lead to the generation of a library of compounds for screening against a panel of kinases.
b) Other Potential Applications:
-
Beyond oncology, naphthyridine derivatives have shown potential in treating a range of other diseases, including those affecting the central nervous system and cardiovascular system.[2] The specific substitution pattern of this compound may confer novel biological activities that warrant investigation.
Future Research:
-
Synthesis and Biological Evaluation: The immediate next step is the actual synthesis and purification of this compound to confirm its structure and to have material available for biological screening.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship by modifying the substituents at various positions of the naphthyridinone core will be crucial for optimizing potency and selectivity towards a specific biological target.
-
Computational Modeling: Molecular modeling and docking studies can be employed to predict the binding modes of this compound and its derivatives with target proteins, thereby guiding the design of more potent analogues.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier once the compound is obtained.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in drug discovery, stemming from the well-documented biological activities of the 1,6-naphthyridin-2(1H)-one scaffold. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and an outlook on its potential therapeutic applications. Further research into this and related molecules is warranted and could lead to the development of novel and effective therapeutic agents.
References
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Díez-de-la-Lastra, I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6499. [Link]
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Chem-Impex International. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Retrieved from [Link]
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Díez-de-la-Lastra, I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,6-Naphthyridin-2(1H)-one Scaffold
The 1,6-naphthyridine core and its derivatives are recognized as privileged heterocyclic structures in medicinal chemistry.[1] These scaffolds are prevalent in numerous compounds with a wide array of biological activities, including their use as antitumor and cardiovascular agents.[2][3] Specifically, the 1,6-naphthyridin-2(1H)-one framework has garnered significant interest, with thousands of compounds reported, many of which are patented for their therapeutic potential.[4] The strategic placement of substituents on this bicyclic system allows for the fine-tuning of its pharmacological properties. The target molecule of this protocol, 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one, is a valuable intermediate for further chemical elaboration, such as cross-coupling reactions, to generate libraries of novel compounds for drug discovery. This document provides a comprehensive, step-by-step protocol for its synthesis, grounded in established chemical principles.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with the construction of a substituted pyridine core, followed by the annulation of the second ring to form the naphthyridinone, and concludes with a regioselective bromination. The chosen pathway is designed for efficiency and is based on well-documented synthetic transformations for related heterocyclic systems.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of the Precursor 7-methyl-1,6-naphthyridin-2(1H)-one
The initial phase of the synthesis focuses on constructing the core bicyclic structure. This is achieved through the synthesis of a key aminopyridine intermediate, followed by its cyclization.
Step 1.1: Synthesis of 4-amino-5-methylpyridine-3-carbonitrile
The synthesis of this crucial intermediate starts from the commercially available 2-chloro-4-methyl-3-pyridinecarbonitrile. A nucleophilic aromatic substitution reaction is employed to introduce the amino group at the 4-position.
Protocol:
-
Reaction Setup: In a sealed pressure vessel, combine 2-chloro-4-methyl-3-pyridinecarbonitrile (1 equivalent) and a saturated solution of ammonia in methanol (approximately 7 N, 10-15 equivalents).
-
Reaction Conditions: Heat the sealed vessel to 120-130 °C for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling the reaction mixture to room temperature, carefully vent the vessel in a fume hood. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-amino-5-methylpyridine-3-carbonitrile as a solid.
Causality and Expertise: The use of a sealed vessel and elevated temperatures is necessary to drive the nucleophilic aromatic substitution of the chloro group with ammonia, which is a relatively weak nucleophile. Methanol is a suitable solvent that can dissolve the starting material and is compatible with the reaction conditions.
Step 1.2: Cyclization to 7-methyl-1,6-naphthyridin-2(1H)-one
The formation of the second ring is achieved via a condensation reaction between the aminopyridine intermediate and diethyl malonate. This type of cyclization is a common and effective method for constructing pyridone rings.[5]
Protocol:
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal (2.5 equivalents) in absolute ethanol), add 4-amino-5-methylpyridine-3-carbonitrile (1 equivalent) and diethyl malonate (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then neutralize it with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7. The resulting precipitate is collected by filtration.
-
Purification: Wash the collected solid with water and then with a small amount of cold ethanol. The product, 7-methyl-1,6-naphthyridin-2(1H)-one, is often obtained in sufficient purity, but can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of dimethylformamide and water.
Causality and Expertise: The strong base, sodium ethoxide, is crucial for deprotonating the diethyl malonate, forming a nucleophilic enolate that attacks the nitrile group of the aminopyridine. The subsequent intramolecular cyclization and tautomerization lead to the stable 1,6-naphthyridin-2(1H)-one ring system.
Part 2: Regioselective Bromination
The final step is the introduction of the bromine atom at the 5-position of the naphthyridinone core. This is an electrophilic aromatic substitution reaction.
Step 2.1: Synthesis of this compound
Protocol:
-
Reaction Setup: Dissolve 7-methyl-1,6-naphthyridin-2(1H)-one (1 equivalent) in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetic acid.
-
Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into a cold aqueous solution of sodium thiosulfate to quench any remaining bromine. The resulting precipitate is collected by filtration.
-
Purification: Wash the solid with water and then with a small amount of cold ethanol or diethyl ether. The product can be further purified by recrystallization to yield this compound.
Causality and Expertise: The pyridine ring of the naphthyridinone system is electron-deficient and generally resistant to electrophilic substitution. However, the pyridinone ring is more electron-rich and can undergo electrophilic substitution. The bromination is expected to occur at the C5 position, which is activated by the adjacent ring nitrogen and the lactam functionality, and is sterically accessible. NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine.
Quantitative Data Summary
| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1.1 | 2-chloro-4-methyl-3-pyridinecarbonitrile, NH3/MeOH | 1 : 10-15 | Methanol | 120-130 | 24-48 | 60-75 |
| 1.2 | 4-amino-5-methylpyridine-3-carbonitrile, Diethyl malonate, Na | 1 : 1.5 : 2.5 | Ethanol | 78 | 12-24 | 70-85 |
| 2.1 | 7-methyl-1,6-naphthyridin-2(1H)-one, NBS | 1 : 1.1 | Acetic Acid | Room Temp. | 4-12 | 80-90 |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures, researchers in drug discovery and organic synthesis can reliably produce this valuable intermediate for the development of novel chemical entities. The rationale behind each step has been explained to provide a deeper understanding of the chemical transformations involved.
References
- Process for preparing 4-amino-5-methylpyridinone. CN113412255A.
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals2021 , 14(11), 1109. [Link]
-
Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry2022 , 65(13), 9140-9161. [Link]
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry2023 , 263, 115939. [Link]
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1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules2024 , 29(3), 701. [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules2021 , 26(21), 6680. [Link]
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discovery and SAR study of 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry2016 , 14(3), 949-962. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society2021 , 143(43), 18266-18273. [Link]
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cycliz
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC2021 . [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
Introduction: The Strategic Importance of the 1,6-Naphthyridin-2(1H)-one Scaffold and the Power of Suzuki Coupling
The 1,6-naphthyridin-2(1H)-one core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Its rigid, planar structure and array of hydrogen bond donors and acceptors make it an ideal framework for designing potent and selective inhibitors of various protein kinases, which are pivotal targets in oncology and inflammation research.[3] The functionalization of this core at the 5-position through carbon-carbon bond formation is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling reaction to a key intermediate, 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one, to generate diverse libraries of 5-aryl-7-methyl-1,6-naphthyridin-2(1H)-ones.
Part 1: Synthesis of the Key Intermediate: this compound
A reliable and scalable synthesis of the starting material is paramount for any successful medicinal chemistry campaign. While a direct, one-pot synthesis for this compound is not extensively documented, a logical and experimentally sound two-step approach can be employed, starting from a suitable pyridone precursor.
Step 1.1: Synthesis of 7-methyl-1,6-naphthyridin-2(1H)-one
The initial construction of the naphthyridinone core can be achieved through the condensation of a functionalized pyridone with an appropriate cyclization partner. A plausible route involves the reaction of a 2-amino-4-methylpyridine derivative with an acrylate equivalent, followed by intramolecular cyclization. A general procedure, adapted from known syntheses of related 1,6-naphthyridinones, is provided below.[5]
Protocol 1: Synthesis of 7-methyl-1,6-naphthyridin-2(1H)-one
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-4-methylpyridine (1.0 eq), ethyl propiolate (1.1 eq), and a suitable high-boiling solvent such as diphenyl ether.
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solvent upon cooling. Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure 7-methyl-1,6-naphthyridin-2(1H)-one.
Step 1.2: Electrophilic Bromination at the C5-Position
The electron-rich nature of the 1,6-naphthyridin-2(1H)-one ring system directs electrophilic aromatic substitution to the C5 position. Bromination can be achieved using a mild and selective brominating agent.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 7-methyl-1,6-naphthyridin-2(1H)-one (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature, while stirring. Protect the reaction from light to prevent radical side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine. If acetic acid is used as the solvent, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Part 2: The Suzuki-Miyaura Coupling Reaction: Mechanism and Protocol
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[4] The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is crucial for rational optimization and troubleshooting of the reaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[4] This step is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires the activation of the organoboron species by a base.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: Suzuki Coupling of this compound
This protocol is designed as a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound. Optimization may be required for particularly challenging substrates.
Figure 2. General workflow for the Suzuki coupling reaction.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Protocol 3: General Procedure for Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add the anhydrous organic solvent and degassed water (typically in a ratio of 4:1 to 10:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. For microwave-assisted reactions, the temperature can often be higher, and reaction times significantly shorter.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 5-aryl-7-methyl-1,6-naphthyridin-2(1H)-one.
Part 3: Optimization and Troubleshooting
The success of a Suzuki coupling reaction, especially with heteroaromatic substrates, can be highly dependent on the choice of reaction parameters. The following table provides a starting point for optimization.
Table 1: Key Parameters for Suzuki Coupling Optimization
| Parameter | Recommended Starting Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is a versatile catalyst. For more challenging couplings, pre-catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can be more effective. |
| Base | K₂CO₃ (2.0 eq) | An aqueous solution of a mild base is often sufficient. For less reactive substrates or to avoid side reactions, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can be beneficial. |
| Solvent System | 1,4-Dioxane/Water (4:1) | Dioxane, toluene, and DME are common choices. The addition of water is often crucial for the transmetalation step. For poorly soluble substrates, DMF can be used. |
| Temperature | 80-100 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. Microwave heating can significantly accelerate the reaction. |
Common Issues and Troubleshooting:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a fresh batch or a pre-catalyst can help.
-
Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed.
-
Poor Solubility: The reaction may be heterogeneous. Try a different solvent system or increase the temperature.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with certain catalysts. Using a slight excess of the boronic acid can mitigate this.
-
Debromination of Starting Material: This can be a problem with electron-rich heterocycles. Using a milder base or lower temperature may help.
-
-
Difficult Purification:
-
Residual Palladium: The final product can sometimes be contaminated with palladium residues. Filtering the crude product through a pad of Celite or using a metal scavenger can help.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-aryl-7-methyl-1,6-naphthyridin-2(1H)-ones, which are valuable scaffolds in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of these important compounds for biological evaluation. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this chemistry in the laboratory.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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de la Fuente, J. A., & Lavandera, J. L. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(15), 4583. [Link]
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Ukrainets, I. V., et al. (2007). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Chemistry of Heterocyclic Compounds, 43(1), 79-86. [Link]
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Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 868-872. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][6]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Thakur, V. V., Talluri, S. K., & Sudalai, A. (2003). Transition Metal-Catalyzed Regio- and Stereoselective Aminobromination of Olefins with TsNH2 and NBS as Nitrogen and Bromine Sources. Organic Letters, 5(6), 861-864. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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Knapp, S., et al. (2012). A public-private partnership to unlock the untargeted kinome. Nature Chemical Biology, 8(1), 3-6. [Link]
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Application Notes and Protocols for Cell-Based Assays of 1,6-Naphthyridinone Compounds
Introduction: The Therapeutic Promise of the 1,6-Naphthyridinone Scaffold
The 1,6-naphthyridinone core is a privileged heterocyclic scaffold in modern medicinal chemistry, giving rise to a diverse class of compounds with significant therapeutic potential.[1][2][3] Researchers have successfully developed 1,6-naphthyridinone derivatives that target a range of key cellular players in disease, most notably protein kinases and poly(ADP-ribose) polymerases (PARPs).[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to characterize the biological activity of this promising compound class.
The protocols detailed herein are designed to not only provide step-by-step instructions but also to offer insights into the scientific rationale behind each assay, ensuring a thorough understanding of the experimental design and data interpretation. This guide will focus on assays to determine a compound's effect on cell viability, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its engagement with specific intracellular targets.
I. Foundational Assays: Assessing Global Cellular Effects
A critical first step in characterizing any new compound is to understand its general effect on cell health and proliferation. These foundational assays provide a broad view of a compound's potency and cytotoxic or cytostatic effects.
A. Cell Viability Assays: Quantifying Cellular Health
Cell viability assays are fundamental to drug discovery, providing a quantitative measure of a compound's impact on a cell population.[7] A widely used and highly sensitive method is the ATP quantification assay, which relies on the principle that ATP is a key indicator of metabolically active, viable cells.
Healthy, proliferating cells maintain a high level of ATP. As cells undergo apoptosis or necrosis, their metabolic activity rapidly declines, leading to a significant drop in intracellular ATP levels. The CellTiter-Glo® Luminescent Cell Viability Assay utilizes a thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ATP present, and thus, the number of viable cells.
Caption: Workflow for ATP-based cell viability assay.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the 1,6-naphthyridinone compound and add it to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mixing and Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
II. Mechanistic Assays: Unraveling the Mode of Action
Once the cytotoxic or cytostatic potential of a 1,6-naphthyridinone compound is established, the next crucial step is to elucidate its mechanism of action. The following assays are designed to investigate whether the compound induces apoptosis, affects cell cycle progression, or engages specific molecular targets.
A. Apoptosis Assays: Detecting Programmed Cell Death
Many anti-cancer agents exert their therapeutic effect by inducing apoptosis.[8][9] Several robust methods exist to detect the hallmark events of apoptosis.
Scientific Principle: A key biochemical hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and Caspase-7 are effector caspases that play a central role in the execution phase of apoptosis. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal.
-
Cell Treatment: Seed and treat cells with the 1,6-naphthyridinone compound in a 96-well, opaque-walled plate as described for the cell viability assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mixing and Incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence using a plate reader. An increase in luminescence indicates the induction of caspase-3/7 activity and apoptosis.
Scientific Principle: Poly(ADP-ribose) polymerase (PARP) is a key DNA repair enzyme that is a substrate for activated caspase-3.[8] During apoptosis, PARP is cleaved from its full-length form (approximately 116 kDa) into an 89 kDa fragment. The detection of this cleaved fragment by Western blot is a widely accepted indicator of apoptosis.
Caption: Workflow for detecting PARP cleavage by Western blot.
-
Protein Extraction: Following treatment with the 1,6-naphthyridinone compound, harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length and cleaved forms.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the 89 kDa band and a corresponding decrease in the 116 kDa band indicate apoptosis.
B. Cell Cycle Analysis: Investigating Effects on Cell Division
Many anti-cancer drugs, including kinase inhibitors, exert their effects by causing cell cycle arrest at specific checkpoints.[4][8] Flow cytometry analysis of DNA content is a powerful technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in the G0 or G1 phase have a diploid (2N) DNA content. During the S phase, DNA is replicated, and the DNA content increases from 2N to 4N. Cells in the G2 or M phase have a tetraploid (4N) DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. By staining cells with PI and analyzing their fluorescence intensity by flow cytometry, a histogram of DNA content can be generated, revealing the percentage of cells in each phase.
-
Cell Treatment and Harvesting: Treat cells with the 1,6-naphthyridinone compound for the desired duration. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically measured in the linear scale.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
C. Target Engagement and Downstream Signaling
For 1,6-naphthyridinone compounds designed to inhibit specific targets like kinases or PARP, it is crucial to confirm target engagement in a cellular context and to assess the impact on downstream signaling pathways.
Scientific Principle: Kinase inhibitors exert their function by blocking the phosphorylation of their substrate proteins. A cellular phosphorylation assay directly measures the phosphorylation status of a specific downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate upon treatment with a 1,6-naphthyridinone compound provides strong evidence of target engagement and inhibition.
-
Cell Treatment: Treat cells with the 1,6-naphthyridinone kinase inhibitor for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration as previously described.
-
Western Blot Analysis: Perform Western blotting as detailed above, but use primary antibodies specific for both the phosphorylated form of the substrate protein (e.g., phospho-ERK) and the total protein (e.g., total-ERK) as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the normalized phospho-protein signal indicates inhibition of the target kinase.
Scientific Principle: PARP inhibitors block the repair of single-strand DNA breaks, which can lead to the formation of double-strand breaks during DNA replication.[10] The phosphorylation of the histone variant H2AX on serine 139, resulting in γH2AX, is one of the earliest cellular responses to double-strand breaks.[10] The accumulation of γH2AX foci, which can be visualized by immunofluorescence microscopy, serves as a sensitive biomarker for DNA damage and the cellular activity of PARP inhibitors.[11][12]
Caption: Workflow for γH2AX foci formation assay.
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with the 1,6-naphthyridinone PARP inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding sites with a suitable blocking buffer (e.g., BSA in PBS).
-
Antibody Incubation: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates the induction of DNA double-strand breaks.
III. Data Presentation and Interpretation
The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate interpretation and comparison between different 1,6-naphthyridinone compounds.
Table 1: Summary of Cell-Based Assay Readouts and Interpretations
| Assay | Readout | Interpretation of Compound Effect |
| Cell Viability | Luminescence (ATP levels) | Decrease indicates cytotoxicity or anti-proliferative activity. |
| Caspase-3/7 Activity | Luminescence | Increase indicates induction of apoptosis. |
| PARP Cleavage | Western blot band intensity | Increase in cleaved PARP (89 kDa) indicates apoptosis. |
| Cell Cycle Analysis | % of cells in G0/G1, S, G2/M phases | Accumulation in a specific phase indicates cell cycle arrest. |
| Cellular Phosphorylation | Western blot band intensity | Decrease in phospho-protein indicates kinase inhibition. |
| γH2AX Foci Formation | Number of fluorescent foci per nucleus | Increase indicates induction of DNA double-strand breaks. |
Table 2: Example IC50 Values for a Hypothetical 1,6-Naphthyridinone Kinase Inhibitor
| Cell Line | Assay Type | IC50 (nM) |
| Cancer Line A | Cell Viability | 50 |
| Cancer Line A | Phospho-Substrate | 15 |
| Normal Cell Line | Cell Viability | >1000 |
IV. Conclusion
The suite of cell-based assays described in this application note provides a robust framework for the comprehensive characterization of 1,6-naphthyridinone compounds. By systematically evaluating their effects on cell viability, apoptosis, cell cycle progression, and target-specific pathways, researchers can gain critical insights into the mechanism of action and therapeutic potential of these promising molecules. The integration of these assays into the drug discovery pipeline will undoubtedly accelerate the development of novel 1,6-naphthyridinone-based therapeutics.
References
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Bérubé, C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4938. [Link]
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Wilson, A. J., et al. (2018). Target engagement imaging of PARP inhibitors in small-cell lung cancer. Nature Communications, 9(1), 1-12. [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
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Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
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Chen, Y., et al. (2016). discovery and SAR study of 1H-imidazo[4,5-h][1][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(34), 8045-8056. [Link]
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Bonner, W. M., et al. (2008). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. Clinical Cancer Research, 14(15), 4687-4693. [Link]
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Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. DNA Repair, 16, 60-69. [Link]
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Li, Y., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. [Link]
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Wilson, A. J., et al. (2018). Target engagement imaging of PARP inhibitors in small-cell lung cancer. ResearchGate. [Link]
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Edwards, S. L., et al. (2011). The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation. Journal of Cancer Therapy, 2(4), 438-446. [Link]
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Cushman, M., et al. (2001). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 44(15), 2533-2540. [Link]
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Davis-Gilbert, Z. W., et al. (2022). Analysis of impact of naphthyridine analogs and SGC-CK2-1 on viability of (A) multiple myeloma, (B) chordoma, and (C) Ewings sarcoma cell lines when dosed at 1 µM. ResearchGate. [Link]
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Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed. [Link]
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Oreate AI. (2026). Scientists Reveal the Molecular Mechanism of PARP1 Trapping, Laying a Theoretical Foundation for Targeted Drug Development. Oreate AI Blog. [Link]
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Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]
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Wozniak, M. A., & Rydzik-Strzalkowska, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4277. [Link]
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Hinoi, T., et al. (2012). γH2AX and RAD51 foci formation in HEC-6 cells after olaparib treatment. ResearchGate. [Link]
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Musso, L., et al. (2021). Effects of compounds 1 c, and 1 l on apoptosis induction in SUIT‐2 (a) and Panc‐1 (b) pancreatic cancer cells. ResearchGate. [Link]
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Axtman, A., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 431-439. [Link]
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Wilson, A. J., et al. (2018). Target engagement imaging of PARP inhibitors in small-cell lung cancer. PubMed. [Link]
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Danafar, H., & Sharafi, A. (2021). Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells. International Journal of Nanoscience and Nanotechnology, 17(3), 181-194. [Link]
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Sim, T., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 55(14), 6511-6521. [Link]
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Iaroshenko, V. O., et al. (2023). Synthesis of Novel Benzo[b][1][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]
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Huang, X., et al. (2007). DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors. Toxicology, 235(1-2), 1-13. [Link]
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Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 119, 115-126. [Link]
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Johnson, J. L., & Stommel, J. M. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Nature Communications, 11(1), 1-13. [Link]
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Kim, Y. J., et al. (2018). γH2AX foci at 24 hours after irradiation and cell cycle distribution. ResearchGate. [Link]
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Zhang, L., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 848-852. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
Abstract
This document provides a comprehensive guide and a detailed protocol for the purification of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one using preparative High-Performance Liquid Chromatography (HPLC). Naphthyridinone scaffolds are prevalent in medicinal chemistry, making robust purification methods essential for downstream applications.[1] This guide is designed for researchers, chemists, and drug development professionals, offering a systematic approach from initial analytical method development to preparative scale-up. We detail a reversed-phase HPLC (RP-HPLC) method, explaining the rationale behind column selection, mobile phase optimization, and instrument parameters.
Introduction and Analyte Characterization
This compound is a heterocyclic compound featuring a bicyclic aromatic core.[1] Such N-heterocyclic compounds are common in pharmaceutical development and often require high purity for accurate biological evaluation.[1][2] Preparative HPLC is the technique of choice for isolating target compounds from complex reaction mixtures with high purity and recovery.[3]
The purification strategy is dictated by the physicochemical properties of the analyte. The presence of aromatic rings and a bromine atom suggests significant hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) an ideal purification mode.[4][5][6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic compounds are retained longer on the column.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O | [7] |
| Molecular Weight | 239.07 g/mol | Estimated from Formula |
| CAS Number | 105277-14-3 | [7][8] |
| Appearance | Likely a solid (e.g., white to yellow/brown powder) | [2][9] |
| Predicted Polarity | Moderately polar to non-polar | Inferred from structure |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Acetonitrile) | [10] |
| Chromophore | Conjugated aromatic system, suitable for UV detection | Inferred from structure |
Method Development Workflow
A successful preparative purification begins with a well-developed analytical method.[11][12] The goal is to find conditions that provide good resolution between the target compound and its impurities, which can then be scaled up.[13]
Figure 1: HPLC Purification Workflow
Column and Mobile Phase Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the most robust and common choice for separating moderately non-polar, aromatic compounds.[14] Its hydrophobic nature provides strong retention for the naphthyridinone core. A high-purity, end-capped silica C18 column is recommended to minimize peak tailing from silanol interactions, especially with the basic nitrogen atoms in the analyte.[15]
-
Mobile Phase: A combination of water (Solvent A) and an organic solvent (Solvent B) like acetonitrile (ACN) or methanol (MeOH) is standard for RP-HPLC.[16][17]
-
Mobile Phase Additives (Modifiers): The nitrogen atoms in the naphthyridinone ring system can be basic and may interact with residual silanols on the column, causing peak tailing.[18] To ensure sharp, symmetrical peaks, a mobile phase modifier is critical.
-
Trifluoroacetic Acid (TFA) at a low concentration (0.05-0.1%) is highly effective. It acts as an ion-pairing agent and protonates the basic sites on the analyte, leading to consistent retention and improved peak shape.[19]
-
Formic Acid (FA) is another common choice, particularly if the collected fractions are to be analyzed by mass spectrometry (MS), as it is more MS-friendly.
-
Gradient Optimization Logic
The goal of gradient optimization is to achieve the best possible resolution between the target peak and its closest impurities in the shortest amount of time.
Figure 2: Gradient Optimization Logic
Recommended Preparative HPLC Protocol
This protocol assumes an analytical method has been developed and is now being scaled for preparative purification. The principles of geometric scale-up are applied to adjust flow rate and sample load for a larger diameter column.[13]
Materials and Instrumentation
-
Instrument: Preparative HPLC system with a binary pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.
-
Column: C18 stationary phase, 10 µm particle size, 21.2 mm ID x 250 mm length (example dimensions).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Water, Trifluoroacetic Acid (TFA).
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., DMSO or DMF, minimized volume).
Mobile Phase Preparation
-
Solvent A: Mix 1000 mL of HPLC-grade water with 1.0 mL of TFA (0.1% v/v). Filter through a 0.45 µm membrane and degas.
-
Solvent B: Mix 1000 mL of HPLC-grade acetonitrile with 1.0 mL of TFA (0.1% v/v). Filter through a 0.45 µm membrane and degas.
Sample Preparation
-
Dissolve the crude product in the minimum amount of DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).[10]
-
Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm syringe filter before injection.
-
Note: The sample solvent must be compatible with the mobile phase. High volumes of strong organic solvents like DMSO can distort peak shape for early-eluting compounds.
Chromatographic Conditions
Table 2: Preparative HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 21.2 x 250 mm, 10 µm | Standard for gram-scale purification. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong organic eluent. |
| Flow Rate | 20.0 mL/min | Scaled up from an analytical flow rate of 1.0 mL/min on a 4.6 mm ID column. |
| Gradient | 25% to 55% B over 30 minutes | This is an example. The gradient should be optimized based on analytical scouting runs. A shallow gradient around the elution point of the target compound provides the best resolution. |
| Detection | UV at 254 nm | Aromatic systems strongly absorb at 254 nm. A full UV scan of the pure analyte is recommended to find the absorbance maximum (λmax) for optimal sensitivity. |
| Injection Volume | 1.0 - 5.0 mL | Depends on concentration and loading capacity determined in a loading study. |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures run-to-run reproducibility. |
Protocol Steps
-
System Equilibration: Purge the pumps with freshly prepared mobile phases. Equilibrate the column with the initial mobile phase conditions (e.g., 25% B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Blank Injection: Inject an equivalent volume of the sample solvent (e.g., DMSO) to identify any solvent-related peaks.
-
Sample Injection: Inject the prepared crude sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline. Use peak-based triggering on the fraction collector for best results.
-
Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% B) for several column volumes to remove any strongly retained impurities.
-
Re-equilibration: Return the column to the initial mobile phase conditions in preparation for the next injection.
Post-Purification Analysis and Troubleshooting
-
Purity Check: Analyze a small aliquot from each collected fraction (or a pooled sample of the main fractions) using the initial analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents using a rotary evaporator. The use of volatile mobile phase modifiers like TFA and ACN is advantageous here.[20] Residual TFA can often be removed by co-evaporation with methanol or by lyophilization.
Table 3: Common HPLC Troubleshooting Scenarios
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with silica; mobile phase pH too close to analyte pKa; column degradation. | Ensure 0.1% TFA or FA is used.[15] Check column performance with a standard. If the column is old, replace it.[21] |
| Split Peaks | Sample solvent incompatible with mobile phase; partially clogged column frit; column void. | Dissolve sample in a solvent weaker than or equal to the initial mobile phase if possible. Reverse-flush the column to clear the frit.[21] If a void is suspected, replace the column. |
| High Backpressure | Blockage in the system (guard column, frit); buffer precipitation; high flow rate. | Systematically remove components (column, then guard) to locate the blockage.[22] Ensure buffer is fully dissolved. Reduce flow rate. |
| Poor Resolution | Gradient is too steep; column is overloaded; unsuitable selectivity. | Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min).[19] Reduce injection volume/concentration. Try a different organic solvent (Methanol) or a different column chemistry (e.g., Phenyl-Hexyl). |
References
- Preparation method of 5-bromo-7-methylindole.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- Troubleshooting Peak Shape Problems in HPLC.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- (PDF) Principles in Preparative HPLC - A Primer.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Principles and practical aspects of preparative liquid chrom
- Reversed Phase HPLC Method Development. Phenomenex.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
- Introduction to Preparative HPLC.
- 1,6-Naphthyridin-2(1H)
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5-Bromo-7-methyl-1H-[11][23]naphthyridin-2-one. Thoreauchem.
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NMR and mass spectrometry of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
An In-Depth Technical Guide to the Structural Elucidation of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one using Mass Spectrometry and NMR Spectroscopy
Introduction: The Significance of the Naphthyridinone Scaffold
The 1,6-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological receptors.[1] Derivatives of this core have shown promise as potent and selective inhibitors for therapeutic targets, including protein kinases involved in cell cycle regulation, making them valuable leads in oncology research.[2][3] The precise characterization of these molecules is a critical step in drug discovery and development. This compound serves as an excellent case study for demonstrating the synergistic power of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in confirming molecular identity and structure. The bromine atom, in particular, provides unique spectroscopic handles that facilitate unambiguous analysis.
This guide provides detailed application notes and validated protocols for the comprehensive structural analysis of this compound, intended for researchers and scientists in organic synthesis and pharmaceutical development. We will explore the causality behind experimental choices and present self-validating methodologies to ensure scientific rigor.
Part 1: Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₉H₈BrN₂O), MS provides the initial, crucial confirmation of its successful synthesis.
Theoretical Mass and Isotopic Pattern
A key feature of bromine-containing compounds is their distinctive isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an approximate 1:1 ratio.[4] This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing ion: the molecular ion (M) peak and an M+2 peak of nearly equal intensity.[4] This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.
| Property | Value |
| Molecular Formula | C₉H₈BrN₂O |
| Average Mass | 239.08 g/mol |
| Monoisotopic Mass (for ⁷⁹Br) | 238.9847 g/mol |
| Monoisotopic Mass (for ⁸¹Br) | 240.9827 g/mol |
Ionization Technique: Electrospray Ionization (ESI)
The choice of ionization technique is critical for preserving the molecular structure during analysis. Electrospray ionization (ESI) is a "soft" ionization method ideal for polar, medium-sized organic molecules like naphthyridinones.[5][6] It generates ions directly from solution with minimal fragmentation, ensuring the molecular ion is readily observed.[5][7]
Causality: Hard ionization techniques like Electron Impact (EI) would likely cause extensive fragmentation, potentially preventing the observation of the molecular ion. ESI is preferred because it gently transfers the analyte from the solution phase to the gas phase as a protonated molecule, [M+H]⁺, which is crucial for molecular weight confirmation.[8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid. The formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Typical):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1.0 - 1.5 Bar
-
Drying Gas (N₂): 6 - 8 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Data Acquisition: Acquire data in the m/z range of 50-500. The high-resolution capability allows for accurate mass measurement, enabling confirmation of the elemental formula.
Expected Fragmentation Pattern
While ESI is a soft technique, fragmentation can be induced in the collision cell (tandem MS or MS/MS) to gain further structural information. Aromatic heterocyclic systems are generally stable, but predictable fragmentation pathways exist.[9][10]
Key Expected Fragments:
-
[M+H]⁺: The protonated molecular ion. The isotopic pattern will show two peaks of nearly equal intensity at m/z 239.99 and 241.99.
-
Loss of CO (-28 Da): A common fragmentation for lactam-containing structures, resulting in an ion at m/z 211.99 / 213.99.
-
Loss of Br• (-79/-81 Da): Cleavage of the C-Br bond, a common pathway for bromo-aromatic compounds.[11]
-
Loss of CH₃• (-15 Da): Loss of the methyl radical from the molecular ion or subsequent fragments.[9]
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive blueprint of a molecule's carbon-hydrogen framework. Through a combination of 1D and 2D experiments, every proton and carbon can be precisely assigned, confirming the substitution pattern and overall structure.[12][13]
Sample Preparation Protocol
The quality of NMR data is highly dependent on proper sample preparation.[14]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar heterocyclic compounds and its ability to slow the exchange of N-H protons, often allowing them to be observed as sharper signals. Chloroform-d (CDCl₃) is another common alternative.
-
Concentration: For a standard 5 mm NMR tube:
-
Procedure:
-
Weigh the sample directly into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.
-
Using a pipette, transfer the solution into the NMR tube, ensuring a sample height of 4-5 cm.[14]
-
Cap the tube securely and label it appropriately.
-
1D NMR Analysis: ¹H and ¹³C Spectra
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Expected Chemical Shifts (δ) and Multiplicities:
-
N-H Proton (H1): Expected to be a broad singlet in a downfield region (δ 11.0-13.0 ppm), characteristic of an amide/lactam proton. Its chemical shift can be concentration and solvent dependent.
-
Aromatic Protons (H3, H4, H8): These protons will appear in the aromatic region (δ 7.0-9.0 ppm).[16][17]
-
H8: Being adjacent to a nitrogen atom, this proton is expected to be the most downfield of the aromatic signals, likely appearing as a singlet.
-
H3 & H4: These protons form an AX or AB spin system and should appear as a pair of doublets with a typical ortho-coupling constant (J ≈ 8-9 Hz).
-
-
Methyl Protons (7-CH₃): This group will appear as a sharp singlet in the upfield region (δ 2.4-2.7 ppm), characteristic of a methyl group attached to an aromatic ring.[18]
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of the non-equivalent carbons in the molecule.[19]
Expected Chemical Shifts (δ):
-
Carbonyl Carbon (C2): This will be the most downfield signal, typically in the range of δ 160-165 ppm.
-
Aromatic Carbons (C3, C4, C4a, C5, C7, C8, C8a): These carbons will resonate between δ 110-155 ppm.[20]
-
C5 (Bromo-substituted): The carbon directly attached to bromine will be significantly affected. The "heavy atom effect" can cause a shift that is not purely based on electronegativity.[21][22] Its resonance is expected around δ 115-125 ppm.
-
C7 (Methyl-substituted): The resonance for this carbon will be further downfield due to the substitution.
-
-
Methyl Carbon (7-CH₃): This aliphatic carbon will appear at the highest field (most upfield), typically around δ 18-25 ppm.
| Predicted ¹H and ¹³C Chemical Shifts | ||
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| 1-NH | ~12.0 (br s) | - |
| 2-C=O | - | ~162 |
| 3-CH | ~6.5 (d) | ~120 |
| 4-CH | ~7.8 (d) | ~138 |
| 4a-C | - | ~118 |
| 5-C | - | ~115 |
| 7-C | - | ~150 |
| 7-CH₃ | ~2.5 (s) | ~20 |
| 8-CH | ~8.5 (s) | ~145 |
| 8a-C | - | ~148 |
| (Note: These are estimated values and may vary based on solvent and experimental conditions.) |
2D NMR for Unambiguous Assignment
For complex molecules, 1D NMR alone may not be sufficient for a definitive assignment. 2D NMR experiments reveal correlations between nuclei, providing a complete and validated structural picture.[23][24]
Using the same sample prepared for ¹³C NMR, perform the following experiments sequentially on a 400 MHz or higher spectrometer:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (¹JCH coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (²JCH and ³JCH couplings), crucial for identifying connectivity across quaternary carbons.
-
Identify Spin Systems (COSY): The COSY spectrum will show a cross-peak between H3 and H4, confirming their adjacent relationship on the pyridone ring. The methyl and H8 protons will not show COSY correlations as they are isolated singlets.
-
Assign Direct C-H Pairs (HSQC): The HSQC spectrum is used to definitively link each proton to its carbon. For example, the proton signal at δ ~2.5 ppm will correlate to the carbon signal at δ ~20 ppm, assigning both to the methyl group. Similarly, H3, H4, and H8 will be correlated to their respective attached carbons.
-
Assemble the Skeleton (HMBC): The HMBC is the final piece of the puzzle. It reveals long-range connections that confirm the overall structure.
-
The methyl protons (7-CH₃) should show correlations to C7 , C8 , and C8a , locking down the position of the methyl group.
-
H8 should correlate to C7 , C8a , and C4a , confirming the fusion of the two rings.
-
H4 will show correlations to the carbonyl C2 and C4a , confirming the structure of the pyridone ring.
-
H3 will show a correlation to C4a .
-
Caption: Workflow for Structural Elucidation using 2D NMR.
Conclusion
By integrating high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved with a high degree of confidence. The characteristic bromine isotope pattern in the mass spectrum provides immediate confirmation of the elemental composition. NMR analysis, beginning with ¹H and ¹³C spectra and culminating in COSY, HSQC, and HMBC experiments, allows for the precise assignment of every atom in the molecular framework. This rigorous, multi-technique approach represents a gold standard for structural validation in chemical and pharmaceutical research, ensuring the integrity of compounds advancing through the drug discovery pipeline.
References
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]
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Esteves, A. P., & Ferreira, M. J. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
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Ramírez-López, P., et al. (2012). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. Available at: [Link]
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Zhang, C., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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Gomha, S. M., et al. (2016). Tandem mass spectrometric study of annelation isomers of the novel thieno[3´,2´:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Available at: [Link]
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Teator, A. J., & Olsen, R. J. (2016). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Available at: [Link]
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ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available at: [Link]
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University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
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Application Notes & Protocols for Analog Development from 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry due to its wide range of biological activities, including applications as kinase inhibitors and antitumor agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel analogs starting from 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one. This key intermediate serves as a versatile platform for structural diversification, primarily through palladium-catalyzed cross-coupling reactions at the C5-position. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, complete with mechanistic insights, experimental workflows, and characterization guidelines.
Introduction: The 1,6-Naphthyridinone Core in Drug Discovery
Naphthyridines, a family of diazanaphthalenes, are heterocyclic compounds that have garnered significant interest in pharmaceutical research.[1] The 1,6-naphthyridin-2(1H)-one subfamily, in particular, is present in numerous compounds with demonstrated therapeutic potential, targeting a range of diseases from cancer to cardiovascular conditions.[1] For example, Ripretinib, a kinase inhibitor approved for treating gastrointestinal stromal tumors, features this core structure.[1]
The strategic placement of a bromine atom at the C5 position of the 7-methyl-1,6-naphthyridin-2(1H)-one core provides an exceptional synthetic handle. This halogen allows for the application of powerful and versatile palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents (aryl, heteroaryl, amino, and alkynyl groups) to generate extensive libraries of novel analogs for structure-activity relationship (SAR) studies.
Strategic Overview of Analog Development
The central strategy involves leveraging the C5-bromo position as a reactive site for diversification. The methyl group at C7 and the lactam functionality provide additional points for potential, albeit more complex, modifications. This guide focuses on the most direct and high-yield transformations at the C5 position.
Caption: General workflow for analog diversification.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The C(sp²)-Br bond at the C5 position of our starting material is an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[3] This reaction is highly valued for its mild conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of water, which simplifies reaction setup and work-up.[4]
Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice of phosphine ligand is critical; bulky, electron-rich ligands can accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact yield, and its strength should be matched to the substrates.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typical, as water is necessary to dissolve the inorganic base and facilitate the formation of the "ate" complex.
Caption: Suzuki-Miyaura reaction scheme.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial, add this compound, the boronic acid, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Reagent Addition: Add the palladium catalyst under a positive flow of inert gas. Then, add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[6][7] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8]
Causality of Component Selection:
-
Catalyst System: This reaction is highly sensitive to the choice of ligand. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required to promote the reductive elimination step, which is often rate-limiting.[9][10]
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base deprotonates the amine, making it a more effective nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Caption: Buchwald-Hartwig amination scheme.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., XPhos, 0.08 eq)
-
Base (e.g., NaOtBu, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Inert Atmosphere: In a glovebox or under a strong flow of inert gas, add the base to a flame-dried flask.
-
Reagent Addition: Add the this compound, palladium pre-catalyst, and ligand.
-
Solvent and Amine: Add anhydrous toluene, followed by the amine.
-
Reaction: Seal the flask and heat to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, then separate the layers.
-
Purification: Extract the aqueous phase with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is notable for proceeding under mild, copper-free conditions in modern protocols, which is advantageous for sensitive substrates.[12] The resulting alkynyl-substituted naphthyridinones can be valuable final products or can serve as intermediates for further transformations (e.g., click chemistry, cyclizations).[13]
Causality of Component Selection:
-
Catalyst System: The classic Sonogashira reaction uses a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI).[12] The palladium facilitates the oxidative addition to the aryl halide, while the copper activates the alkyne by forming a copper(I) acetylide.[14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Variants: Concerns about homo-coupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free protocols, which often require more specialized palladium catalysts or ligands.[11]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) Iodide (CuI, 0.05 eq)
-
Amine base/solvent (e.g., Triethylamine)
Procedure:
-
Inert Atmosphere: To a flame-dried flask, add this compound, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the amine base (e.g., TEA) and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.
-
Monitoring: Monitor by TLC until the starting material is consumed (typically 1-6 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Purification: Dissolve the residue in dichloromethane or ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. For terminal alkynes, IR spectroscopy should show a characteristic C≡C-H stretch around 3300 cm⁻¹.
Data Presentation: Comparative Reaction Conditions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N | C(sp²) - C(sp) |
| Key Reagent | Boronic Acid / Ester | Primary / Secondary Amine | Terminal Alkyne |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhos | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-Catalyst | None | None | CuI (optional in modern methods) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₂CO₃, LHMDS | TEA, DIPEA |
| Solvent | Dioxane/H₂O, DMF, Toluene | Toluene, Dioxane (Anhydrous) | TEA, DMF, THF |
| Temperature | 80 - 110 °C | 80 - 110 °C | 25 - 60 °C |
| Atmosphere | Inert (N₂ or Ar) | Inert (Strictly Anhydrous) | Inert (N₂ or Ar) |
Safety & Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[15]
Chemical-Specific Hazards:
-
Bromo-organic Compounds: These compounds can be irritants and alkylating agents. Avoid inhalation and skin contact.[15][16]
-
Palladium Catalysts: Palladium compounds can be toxic and are heavy metals. Handle with care and dispose of waste according to institutional guidelines.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Strong Bases (e.g., NaOtBu): These are corrosive and react violently with water. Handle only under strictly anhydrous, inert conditions.
-
Solvents: Be aware of the flammability and toxicity of all organic solvents used.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[15] Always consult the Safety Data Sheet (SDS) for each reagent before use.[17]
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6437. [Link]
- Google Patents. (2021). Preparation method of 5-bromo-7-methylindole. CN113045475A.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ScienceDirect. (2009). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Tetrahedron, 65(5), 1038-1043. [Link]
-
ResearchGate. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Current Chemistry, 346. [Link]
- Google Patents. (2018). Preparation method of 5-bromo-7-azaindole. CN109081840B.
-
MDPI. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 22(10), 1591. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2020). Biologically active derivatives of benzo[b][1][18]naphthyridine. [Link]
-
National Institutes of Health. (2018). Efficient synthesis of 1,9-substituted benzo[h][1][18]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 28(17), 2875-2879. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 8(11), 534. [Link]
-
MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6437. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115703. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. [Link]
-
ICL Group. BROMINE - Safety Handbook. [Link]
-
ACS Publications. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 105(11), 4257-4328. [Link]
-
The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Catalysis Science & Technology. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Bromine. [Link]
-
RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314-7347. [Link]
-
MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]
-
ACS Publications. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 903-904. [Link]
-
Carl ROTH. (2022). Safety Data Sheet: Bromine. [Link]
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent EP1633750B1. [Link]
-
National Institutes of Health. (2014). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][18]naphthyridines. Molecules, 19(7), 9531-9541. [Link]
-
University of Washington. Standard Operating Procedure: Bromine Safety. [Link]
Sources
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- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
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- 18. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 1,6-naphthyridin-2(1H)-one core is a privileged structure in drug discovery, and achieving high, reproducible yields of its derivatives is critical for advancing research programs.[1][2][3]
This guide moves beyond a simple recitation of procedural steps. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical challenges you may encounter in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your synthetic route and improve your final yield.
Visualizing the Synthetic Workflow
A robust and frequently utilized pathway to synthesize the target compound involves a two-stage process: first, the construction of the naphthyridinone core via an enamine intermediate, followed by an acid-mediated cyclization and bromination. This approach offers a convergent and efficient route to the desired product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis. Each entry is formatted to help you quickly identify the issue, understand the underlying cause, and implement an effective solution.
| Problem ID | Observed Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| T-01 | Low yield of the intermediate enamine in Stage 1. | 1. Low-quality starting material: 2-Cyano-5-methylpyridine may contain impurities that inhibit the reaction. 2. Insufficient DMF-DMA: The reagent may have degraded due to moisture. 3. Suboptimal reaction temperature/time: Incomplete conversion due to insufficient heat or reaction duration. | 1. Verify Starting Material: Confirm the purity of 2-Cyano-5-methylpyridine via NMR or GC-MS. Recrystallize if necessary. 2. Use Fresh Reagent: Use a fresh, unopened bottle of DMF-DMA. This reagent is highly sensitive to water, which hydrolyzes it to less reactive species. 3. Optimize Conditions: Ensure the reaction is heated to a consistent reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. |
| T-02 | Reaction stalls during Stage 2 cyclization; significant amount of enamine intermediate remains. | 1. Insufficient Acid Strength/Concentration: The acid catalyst is crucial for both the hydrolysis of the enamine and the subsequent ring closure.[4] 2. Presence of Water: Excess water in the reaction mixture can interfere with the optimal activity of HBr in acetic acid. | 1. Verify Acid Quality: Use 30-33% HBr in acetic acid from a reliable supplier. Ensure the reagent is not old or discolored. 2. Ensure Anhydrous Conditions: Dry the intermediate enamine thoroughly under vacuum before proceeding to Stage 2. Use anhydrous acetic acid if preparing your own HBr/AcOH solution. |
| T-03 | Low yield of the final bromo-product (F), with a high proportion of the non-brominated byproduct (G). | 1. Incorrect Stoichiometry of HBr: HBr acts as both the cyclization catalyst and the brominating agent in this reaction. Insufficient HBr will favor cyclization but not bromination. 2. Reaction Temperature Too Low: The electrophilic aromatic substitution (bromination) step is temperature-dependent and may require sufficient thermal energy to proceed at an adequate rate. | 1. Increase HBr Equivalents: The reaction relies on HBr to protonate the ring, making it susceptible to attack by bromide ions. Ensure a sufficient excess of the HBr/AcOH solution is used. 2. Increase Reaction Temperature: While monitoring for degradation, cautiously increase the reaction temperature in 5-10°C increments to facilitate the bromination step. A detailed protocol suggests that treatment of the enamine with 30% HBr-AcOH can yield the bromo-derivative directly.[5] |
| T-04 | Formation of multiple, difficult-to-separate side products. | 1. Over-bromination: Harsh conditions (high temperature, long reaction time) can lead to the formation of di-bromo species. 2. Thermal Degradation: The naphthyridinone core can be sensitive to prolonged heating in strong acid, leading to charring or complex side reactions. | 1. Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the desired product is the major species. 2. Temperature Control: Avoid excessive heating. Maintain a stable and controlled internal reaction temperature. The bromination of heterocyclic systems requires careful control to ensure selectivity.[6] |
| T-05 | Difficulty in purifying the final product. | 1. Low Solubility: The planar, heterocyclic nature of the product can lead to poor solubility in common organic solvents. 2. Persistent Impurities: Closely related byproducts (e.g., the non-brominated analog) can co-crystallize with the product. | 1. Solvent Screening for Recrystallization: Screen a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) for recrystallization. Sometimes a mixture of solvents provides the best results. 2. Chromatography: If recrystallization fails, flash column chromatography on silica gel is a viable alternative. A gradient elution system (e.g., dichloromethane/methanol) is often effective. General purification strategies for bromo compounds often involve crystallization or chromatography.[7] |
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting 2-amino-4-methylpyridine for related syntheses?
The purity of the initial aminopyridine precursor is paramount. Impurities can carry through the synthesis or interfere with the cyclization step, leading to significant side product formation and lower yields. It is highly recommended to start with >98% pure material.[8][9][10] If the purity is questionable, purification by recrystallization or distillation is advised before use.
Q2: What is the mechanism of the enamine cyclization and bromination in Stage 2?
The reaction proceeds through a multi-step cascade. First, the strong acid (HBr) protonates the enamine, facilitating its hydrolysis and intramolecular cyclization to form the naphthyridinone ring. The newly formed aromatic ring is electron-rich and is subsequently activated towards electrophilic aromatic substitution. The bromide ions (Br⁻) present in high concentration from the HBr reagent then act as the electrophilic bromine source (in equilibrium with Br₂) to brominate the ring, likely at the electron-rich C5 position.[5]
Q3: Can I use a different brominating agent like N-Bromosuccinimide (NBS) instead of HBr/AcOH?
While HBr/AcOH provides a convenient one-pot cyclization and bromination, a two-step approach is a viable alternative for optimization. You could first synthesize and isolate the 7-Methyl-1,6-naphthyridin-2(1H)-one and then perform a separate bromination step. In this case, NBS would be an excellent choice of reagent, often providing higher selectivity and milder reaction conditions compared to liquid bromine.[11] This approach gives you more control over the bromination step, potentially reducing the formation of over-brominated side products.
Q4: How can I effectively monitor the progress of these reactions?
-
Thin Layer Chromatography (TLC): TLC is the most convenient method. Use a solvent system that gives good separation between your starting material, intermediate, and product (e.g., 10% Methanol in Dichloromethane). Visualizing the spots under UV light is typically sufficient.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, especially during optimization, LC-MS is invaluable. It allows you to track the consumption of reactants and the formation of products and byproducts by monitoring their respective mass-to-charge ratios.
Q5: What are the key safety considerations for this synthesis?
-
HBr in Acetic Acid: This reagent is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is flammable and moisture-sensitive. Handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Thermal Hazards: The cyclization step is exothermic. For larger-scale reactions, ensure adequate cooling is available and add reagents slowly to control the temperature.
Detailed Experimental Protocol Example
This protocol is a representative example based on established literature procedures for enamine cyclization.[5] Researchers should adapt and optimize it for their specific laboratory conditions.
Stage 1: (E)-3-(dimethylamino)-2-(5-methylpyridin-2-yl)acrylonitrile
-
To a solution of 2-cyano-5-methylpyridine (1.0 eq) in anhydrous toluene (5 mL per 1 g of starting material), add N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the resulting solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum to yield the enamine intermediate as a crystalline solid.
Stage 2: this compound
-
To the dried enamine intermediate (1.0 eq), add a 30% solution of hydrogen bromide in acetic acid (10 mL per 1 g of enamine).
-
Heat the mixture to 100-110°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Adjust the pH of the aqueous solution to ~7-8 using a saturated sodium bicarbonate solution. This will precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. Purify further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water) or by silica gel chromatography.
Logical Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting low yield issues.
References
-
Iriepa, I., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(21), 5200. Available at: [Link]
-
Iriepa, I., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]
-
Alajarin, R., et al. (1974). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry, 39(5), 701-703. Available at: [Link]
-
Chen, Y., et al. (2018). Synthesis of Novel Benzo[b][1][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 23(2), 433. Available at: [Link]
-
Shaker, R. M. (1996). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Pharmazie, 51(3), 148-151. Available at: [Link]
- (2017). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B. Google Patents.
- (2018). Preparation method of 5-bromo-7-azaindole. CN109081840B. Google Patents.
-
Alajarin, R., et al. (1974). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry. Available at: [Link]
- (1999). Method for purifying a bromine compound. EP0913381B1. Google Patents.
-
Iriepa, I., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(11), 1099-1104. Available at: [Link]
- (2019). A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.
-
(2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. Technical Disclosure Commons. Available at: [Link]
-
(2018). discovery and SAR study of 1H-imidazo[4,5-h][1][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
- (2021). Preparation method of 5-bromo-7-methylindole. CN113045475A. Google Patents.
-
(2019). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System. ACS Omega. Available at: [Link]
-
Mosnaim, A., et al. (1970). Bromination of some substituted 9-methylanthracenes. ResearchGate. Available at: [Link]
-
(2022). Nazarov Cyclization. YouTube. Available at: [Link]
Sources
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- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Synthesis of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common side-products encountered during the synthesis of this important heterocyclic compound. As a key intermediate in the synthesis of various pharmacologically active molecules, including the kinase inhibitor Ripretinib, a robust and high-purity synthesis is crucial.[1] This guide provides in-depth technical advice in a question-and-answer format to address specific issues you may face in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing insights into their causes and practical, step-by-step solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields can be attributed to several factors, primarily incomplete reaction, formation of side-products, or loss of product during workup and purification. Let's break down the potential culprits based on a common synthetic approach: the cyclization of a substituted aminopyridine with an appropriate three-carbon synthon.
Potential Causes & Solutions:
-
Incomplete Cyclization: The core-forming annulation reaction is a critical step. Insufficient reaction time, inadequate temperature, or a non-optimal choice of base can lead to incomplete conversion of starting materials.
-
Expert Insight: The cyclization of aminopyridines to form the naphthyridinone ring is often the most challenging step.[2] The choice of a suitable base and solvent system is paramount for achieving high yields.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress. Ensure the disappearance of the starting aminopyridine.
-
Temperature Optimization: If the reaction stalls, a gradual increase in temperature may be necessary. However, be cautious, as excessive heat can promote side-product formation.
-
Base Selection: Strong, non-nucleophilic bases are often preferred for this type of cyclization. If you are using a weaker base, consider switching to a stronger one like sodium hydride or potassium tert-butoxide.
-
-
-
Side-Product Formation: Several side-products can consume your starting materials or desired product, leading to a diminished yield. The most common of these are detailed in the subsequent questions.
-
Product Loss During Workup: The product's solubility profile may lead to losses during extraction or precipitation.
-
Troubleshooting Protocol:
-
Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent are recommended.
-
Precipitation/Crystallization: If purifying by precipitation or crystallization, carefully select the solvent system to maximize product recovery while leaving impurities in the solution. Seeding the solution with a small crystal of the pure product can sometimes improve crystallization.
-
-
Question 2: I'm observing a significant impurity with a mass corresponding to the loss of bromine (M-79/81). What is this, and how can I prevent its formation?
This impurity is very likely the debrominated product, 7-methyl-1,6-naphthyridin-2(1H)-one. Dehalogenation is a common side reaction for bromo-aromatic compounds, especially under certain reaction conditions.
Mechanism of Formation:
Dehalogenation can occur through various mechanisms, including nucleophilic aromatic substitution (SNAr) where a nucleophile displaces the bromide, or through radical mechanisms.[3] In the context of naphthyridinone synthesis, residual nucleophiles from previous steps or certain basic conditions can promote this side reaction.
Caption: Formation of the debrominated side-product.
Prevention Strategies:
-
Control of Nucleophiles: Carefully quench or remove any excess nucleophiles from previous synthetic steps before proceeding with reactions that might induce debromination.
-
Choice of Base: Avoid using overly harsh basic conditions in the presence of the bromo-substituent, especially at elevated temperatures. If a strong base is required, consider a sterically hindered one to minimize nucleophilic attack on the aromatic ring.
-
Inert Atmosphere: To minimize the risk of radical-mediated dehalogenation, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Question 3: My NMR and Mass Spectra show an impurity with a mass 14 units higher than my product. What is this and how do I avoid it?
An impurity with a mass increase of 14 Da strongly suggests over-methylation, resulting in the formation of 5-Bromo-1,7-dimethyl-1,6-naphthyridin-2(1H)-one. This can occur if your synthetic route involves a methylation step and the reaction is not sufficiently selective.
Mechanism of Formation:
The nitrogen at the 1-position of the naphthyridinone ring is nucleophilic and can be methylated. If the reaction conditions are not carefully controlled, this N-methylation can compete with the desired C-methylation at the 7-position, or occur after the C-methylation is complete.[4]
Caption: Hydrolysis of nitrile and amide intermediates.
Prevention and Troubleshooting:
-
Anhydrous Conditions: If the hydrolysis is occurring during the reaction, ensure that all solvents and reagents are anhydrous.
-
Careful Workup: During the workup, minimize the exposure of your reaction mixture to strongly acidic or basic aqueous solutions, especially at elevated temperatures. Neutralize the reaction mixture carefully and perform extractions promptly.
-
Purification: If the hydrolyzed side-products are formed, they can often be separated from the desired product by column chromatography due to their different polarities. An acidic or basic wash during the workup may also help to remove these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,6-naphthyridin-2(1H)-ones?
A1: The two main strategies involve starting from either a pre-formed pyridine ring or a pre-formed pyridone ring. [5]A common approach from a pyridine derivative involves the cyclization of a substituted 4-aminopyridine with a suitable three-carbon synthon, such as an acrylate or a malonate derivative. [2] Q2: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
A2: A combination of techniques is recommended. Thin-layer chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. High-performance liquid chromatography (HPLC) provides more quantitative information on purity and can be used to track the formation of side-products. For structural confirmation of the final product and identification of impurities, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are indispensable.
Q3: What are the key considerations for the bromination step in the synthesis?
A3: When introducing the bromine atom, regioselectivity is a primary concern. The position of bromination on the pyridine or pyridone ring is directed by the existing substituents. It is also important to use a brominating agent that is reactive enough to brominate the heterocyclic ring, which can be electron-deficient, without causing over-bromination or other side reactions. [6]Common brominating agents include N-bromosuccinimide (NBS) and bromine. [7] Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Many of the reagents used in this synthesis are hazardous. Brominating agents are corrosive and toxic. Strong bases like sodium hydride are flammable and react violently with water. Solvents may be flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Summary of Potential Side-Products
| Side-Product | Mass Difference from Product | Likely Cause | Key Prevention Strategies |
| 7-methyl-1,6-naphthyridin-2(1H)-one | -79 / -81 Da | Dehalogenation | Control of nucleophiles, use of sterically hindered bases, inert atmosphere. |
| 5-Bromo-1,7-dimethyl-1,6-naphthyridin-2(1H)-one | +14 Da | Over-methylation | Stoichiometric control of methylating agent, careful monitoring of reaction time and temperature. |
| Carboxylic acid/Amide derivatives | Varies | Hydrolysis of nitrile or amide intermediates | Anhydrous reaction conditions, careful workup with minimal exposure to strong acid/base. |
References
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Teixidó, J.; Borrell, J. I. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals2021 , 14(10), 1029. [Link]
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Sakamoto, T.; Kondo, Y.; Yamanaka, H. Condensed Heteroaromatic Ring Systems. IV. Synthesis of Naphthyridine Derivatives by Cyclization of Aminopyridineacrylic Esters. Chem. Pharm. Bull.1985 , 33(11), 4764-4768. [Link]
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Ashenhurst, J. Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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Kumar, S.; et al. Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Synth. Commun.2013 , 43(1), 80-87. [Link]
-
Roy, D.; Kundu, D. Installing the “magic methyl” – C–H methylation in synthesis. Chem. Soc. Rev.2021 , 50, 3634-3652. [Link]
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Wang, D.; et al. C−H methylation of pyrimidinones and pyridinones using DCP. Org. Lett.2019 , 21(15), 6034-6038. [Link]
-
Reddy, T. R.; et al. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Org. Biomol. Chem.2020 , 18, 683-687. [Link]
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Latham, J.; et al. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Nat. Prod. Rep.2018 , 35(1), 4-17. [Link]
-
Sakamoto, T.; Kondo, Y.; Yamanaka, H. Condensed Heteroaromatic Ring Systems. IV. Synthesis of Naphthyridine Derivatives by Cyclization of Aminopyridineacrylic Esters. Chemical and Pharmaceutical Bulletin1985 , 33(11), 4764-4768. [Link]
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Bender, M. L. The mechanism of amide hydrolysis. Chem. Rev.1960 , 60(1), 53-113. [Link]
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Ripretinib. PubChem. [Link]
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Dehalogenation. Wikipedia. [Link]
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Damani, L. A.; et al. Species differences in the metabolic C- and N-oxidation, and N-methylation of [14C]pyridine in vivo. Xenobiotica1982 , 12(8), 527-534. [Link]
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Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. Technical Disclosure Commons. [Link]
-
Zhang, Y.; et al. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Eur. J. Med. Chem.2020 , 200, 112431. [Link]
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Kumar, S.; et al. Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Synthetic Communications2013 , 43(1), 80-87. [Link]
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Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules2022 , 27(19), 6296. [Link]
-
Procter, D. J.; et al. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chem. Sci.2020 , 11, 9139-9144. [Link]
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Alcaide, B.; Almendros, P.; Aragoncillo, C. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25(12), 2769. [Link]
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Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
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The hydrolysis of amides. Chemguide. [Link]
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Mechanism of amide hydrolysis. YouTube. [Link]
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Technical Support Center: Purification Challenges of Brominated Heterocyclic Compounds
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development facing the distinct challenges of purifying brominated heterocyclic compounds. By integrating established scientific principles with practical, field-tested insights, this document provides actionable troubleshooting strategies and in-depth explanations to overcome common experimental hurdles.
Table of Contents
-
Troubleshooting Guide: Common Purification Issues
-
Problem: Compound Degradation on Silica Gel
-
Problem: Poor Separation and Co-elution of Impurities
-
Problem: Low Recovery of the Target Compound
-
Problem: Difficulties with Crystallization
-
-
Frequently Asked Questions (FAQs)
-
What is the best initial strategy for purifying a novel brominated heterocycle?
-
How should I choose between normal-phase and reversed-phase chromatography?
-
What are viable alternative purification techniques to chromatography?
-
How can I prevent the loss of bromine during purification?
-
-
Experimental Protocols
-
Protocol 1: Neutralized Silica Gel Flash Chromatography for Acid-Sensitive Compounds
-
Protocol 2: Method Development for Preparative Reversed-Phase HPLC
-
-
References
Troubleshooting Guide: Common Purification Issues
The unique electronic and steric properties of brominated heterocyclic compounds, which make them invaluable in various scientific fields, also present significant purification challenges. This section addresses the most common problems encountered during their isolation.
Problem: Compound Degradation on Silica Gel
Symptoms: Your TLC analysis shows streaking, new, more polar spots appear after column chromatography, or you experience a significant loss of your desired product.
Causality: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, creating a slightly acidic environment (pH ≈ 4-5). Nitrogen-containing heterocycles are often basic and can interact strongly with these acidic sites, leading to irreversible adsorption or acid-catalyzed decomposition.[1][2] This interaction is a common cause of compound degradation during purification.[1]
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound degradation on silica gel.
Solutions:
-
Neutralize the Stationary Phase: To minimize interactions with acidic silanol groups, flush the silica gel with a mobile phase containing a small amount of a volatile base like triethylamine (0.1-1%) or ammonia in methanol.[3] This deactivates the acidic sites. (See Protocol 1 )
-
Use an Alternative Stationary Phase:
-
Alumina: For basic compounds, basic or neutral alumina can be an excellent substitute for silica gel.[3]
-
Amine-Functionalized Silica: Specialty columns with an amine-functionalized surface are designed to purify basic compounds like N-heterocycles and can significantly improve recovery and peak shape.[4][5]
-
Reversed-Phase Silica (C18): For compounds with sufficient hydrophobic character, reversed-phase chromatography is a powerful alternative that avoids issues with silica acidity.[3][6]
-
Problem: Poor Separation and Co-elution of Impurities
Symptoms: Collected fractions contain a mixture of the target compound and impurities, as confirmed by TLC, LC-MS, or NMR analysis.
Causality: This problem arises from insufficient selectivity between your compound and impurities in the chosen chromatographic system. Brominated compounds often have polarities similar to their non-brominated precursors or byproducts, making separation difficult.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Systematically alter the ratio of polar to non-polar solvents to achieve an optimal retention factor (Rf) of 0.2-0.35 for your target compound on TLC.[3]
-
Change Solvent Selectivity: If adjusting the solvent ratio is not effective, try a different solvent system. For example, if a hexane/ethyl acetate mixture fails, consider dichloromethane/methanol or other combinations with different selectivities.[3][7]
Table 1: Solvent Properties for Chromatography Optimization
-
| Solvent | Polarity Index | Eluting Strength (on Silica) | Primary Interaction Type |
| Hexane | 0.1 | Very Low | Dispersion |
| Toluene | 2.4 | Low | π-π Interactions |
| Dichloromethane | 3.1 | Medium | Dipole-Dipole |
| Ethyl Acetate | 4.4 | Medium-High | Hydrogen Bond Acceptor |
| Acetonitrile | 5.8 | High | Dipole-Dipole |
| Methanol | 5.1 | Very High | Hydrogen Bond Donor/Acceptor |
-
Employ High-Performance Flash Chromatography (HPFC): Modern automated systems with high-resolution columns and gradient elution capabilities can significantly improve separation efficiency compared to traditional gravity chromatography.[7]
-
Consider Preparative HPLC: For very challenging separations, High-Performance Liquid Chromatography (HPLC) offers superior resolving power.[8] Both normal-phase and reversed-phase HPLC are excellent options for achieving high purity.
Problem: Low Recovery of the Target Compound
Symptoms: The isolated mass of your purified compound is significantly lower than expected based on the analysis of the crude material.
Causality: Low recovery can result from irreversible adsorption to the stationary phase, on-column degradation, or premature elution.[1] Dissolving the sample in a solvent that is too strong can also cause the compound to elute too quickly, leading to poor separation and recovery.[9]
Solutions:
-
Use the Dry Loading Technique: Instead of applying the sample dissolved in a solvent, pre-adsorb the crude material onto a small amount of silica gel or an inert support like Celite. This often leads to sharper bands and better separation.
-
Thorough Fraction Analysis: Do not rely solely on UV visualization for TLC analysis. Use chemical stains (e.g., potassium permanganate) to visualize all components in each fraction before combining them.
-
Check Compound Stability: Before performing column chromatography, test your compound's stability on silica gel by spotting it on a TLC plate and letting it sit for an extended period before eluting. If new spots appear, your compound is likely degrading on silica.[1]
Problem: Difficulties with Crystallization
Symptoms: A purified, amorphous solid or oil fails to crystallize from various solvent systems.
Causality: The presence of even minor, structurally similar impurities can inhibit the formation of a crystal lattice. The inherent rigidity of many heterocyclic systems can also make crystallization challenging.
Solutions:
-
Re-purify with an Orthogonal Technique: If initial purification was done by normal-phase chromatography, re-purifying a small amount via reversed-phase HPLC can remove a different set of impurities, often leading to a higher purity product that is more amenable to crystallization.
-
Systematic Solvent Screening: Employ parallel screening with various solvents and solvent mixtures. Techniques like slow evaporation, vapor diffusion, and thermal control can be effective for inducing crystallization.[10][11]
-
Utilize Seeding: If you have previously obtained a crystalline sample, a single seed crystal can be used to induce crystallization in a supersaturated solution of your newly purified material.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying a novel brominated heterocycle?
A systematic approach is key. Begin by analyzing the crude reaction mixture with LC-MS and ¹H NMR to identify your target compound and major byproducts. Develop a TLC method using various solvent systems to find one that provides good separation and an Rf value of 0.2-0.35 for your compound.[3] This TLC method can then be adapted for flash column chromatography.
Q2: How should I choose between normal-phase and reversed-phase chromatography?
The choice primarily depends on the polarity and solubility of your compound.
Caption: Logic for selecting between normal-phase and reversed-phase chromatography.
-
Normal-Phase: Best for compounds soluble in organic solvents like hexanes and ethyl acetate.
-
Reversed-Phase: Ideal for more polar compounds soluble in water, methanol, or acetonitrile. It is also an excellent secondary purification method to remove impurities that co-elute in normal-phase.
Q3: What are viable alternative purification techniques to chromatography?
While chromatography is a primary tool, other methods can be highly effective:
-
Crystallization: If your compound is a solid, crystallization can be one of the best methods for achieving high purity, especially on a larger scale.[13]
-
Acid-Base Extraction: This technique is very effective for separating acidic or basic heterocyclic compounds from neutral impurities by manipulating their solubility in aqueous and organic phases at different pH values.[14][15][16][17]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase and is a fast, green alternative that offers unique selectivity for separating complex mixtures, including chiral amines.[18]
Q4: How can I prevent the loss of bromine during purification?
Debromination is an undesired side reaction that can reduce yield and complicate purification.[19] To minimize this risk:
-
Avoid High Temperatures and Strong Bases: Elevated temperatures and strong bases can promote debromination.[19] If a base is needed to neutralize silica, use a mild, volatile one like triethylamine.
-
Remove Palladium Catalysts: If a palladium catalyst was used in the synthesis, ensure it is thoroughly removed before purification, as residual palladium can catalyze debromination.
-
Use Anhydrous Solvents: The presence of protic solvents or water can sometimes lead to reductive cleavage of the carbon-bromine bond.[19]
Experimental Protocols
Protocol 1: Neutralized Silica Gel Flash Chromatography for Acid-Sensitive Compounds
Objective: To purify an acid-sensitive brominated heterocycle using flash chromatography on silica gel treated with triethylamine.
Methodology:
-
Slurry Preparation: In a fume hood, prepare your initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and add 0.5% v/v triethylamine. Create a slurry with the required amount of silica gel.
-
Column Packing: Pack the column with the slurry and equilibrate by passing 2-3 column volumes of the triethylamine-containing mobile phase through it.
-
Sample Loading (Dry Load): Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the column.
-
Elution and Fraction Collection: Begin elution with the initial mobile phase and gradually increase the polarity based on your TLC analysis. Collect fractions and monitor by TLC.
-
Work-up: Combine the pure fractions and remove the solvent and triethylamine under high vacuum.
Protocol 2: Method Development for Preparative Reversed-Phase HPLC
Objective: To separate a target brominated heterocycle from a closely eluting impurity using preparative RP-HPLC.
Methodology:
-
Analytical Method Development: Using an analytical C18 column, screen different mobile phase combinations, typically a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or TFA to improve peak shape.
-
Method Scaling: Once an optimal analytical method is developed, scale it to your preparative column using a scaling calculator to adjust the flow rate and gradient times.
-
Sample Preparation and Injection: Dissolve the sample in a weak solvent in the reversed-phase system (e.g., DMSO or the initial mobile phase) and filter it. Perform a small test injection to confirm the retention time before injecting the full sample.
-
Purification and Fraction Collection: Run the scaled-up preparative method and collect fractions based on the UV detector signal.
-
Post-Purification Work-up: Analyze the collected fractions by analytical LC-MS to confirm purity. Combine the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final compound.
References
-
New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2571. [Link]
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. OpenSourceMalaria/Series3, Issue #36.
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 25, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 25, 2026, from [Link]
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Izawa, H., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 433-440. [Link]
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Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 25, 2026, from [Link]
- Kota, U., & Stolowitz, M. L. (2004). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 76(11), 3193-3201.
- University of Cambridge, Department of Chemistry. (n.d.).
- BenchChem. (2025). Preventing debromination side reactions of 7-Bromo-1-tetralone. BenchChem Technical Support.
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 25, 2026, from [Link]
- Cariati, E., et al. (2022). Sustainable bromination of organic compounds: A critical review. Green Chemistry, 24(1), 86-113.
- Myers, A. G., & Curran, D. P. (2006). N-Heterocyclic carbene boranes.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction.
-
Büchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved January 25, 2026, from [Link]
- Tulyankin, A. Y., et al. (2021). Adsorption Properties of Silica Gels, In Situ, Modified with Nitrogen-Containing Polymers with Complexing Properties for Ion. Polymers, 13(16), 2736.
- Al-Ostath, A., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6537.
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Retrieved January 25, 2026, from [Link]
- Reddit. (2024).
- Eddleston, M. D., et al. (2019). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 11(11), 598.
- Zaworotko, M. J., & Healy, A. M. (2021). Crystals and Crystallization in Drug Delivery Design. Molecular Pharmaceutics, 18(3), 913-915.
- Harvey, D. (2022). 9.
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ResearchGate. (2014). How do you protect proteins from precipitation and degradation? Retrieved January 25, 2026, from [Link]
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- Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Levaya, Y., et al. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Eurasian Chemico-Technological Journal, 21(1), 41-44.
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 25, 2026, from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 25, 2026, from [Link]
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-
Teledyne ISCO. (2019). Chromatography Troubleshooting [Video]. YouTube. [Link]
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Technical Support Center: Optimizing Friedländer Reaction Conditions for Naphthyridinone Synthesis
Welcome to our dedicated technical support center for the optimization of the Friedländer annulation for the synthesis of naphthyridinones. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate the complexities of this versatile reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
We have structured this guide in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
My Friedländer reaction is resulting in a very low yield. What are the primary factors I should investigate?
Low yield is a common issue in many organic syntheses, and the Friedländer reaction is no exception. The problem can often be traced back to one or more of the following factors: reaction conditions, catalyst activity, or substrate reactivity.
Troubleshooting Flowchart for Low Yield
Below is a systematic approach to diagnosing the cause of low yield in your Friedländer reaction.
Caption: A flowchart for troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Reaction Conditions: The Friedländer reaction can be sensitive to temperature and reaction time. For instance, some protocols recommend heating at 50°C, while others might require higher temperatures like 80°C.[1][2] It's crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1] An inert atmosphere, such as nitrogen, is also recommended to prevent oxidation of the starting materials.[1]
-
Catalyst Selection and Loading: The choice of catalyst is critical. Both acid and base catalysts can be employed, and the optimal choice depends on the specific substrates.[3][4] Common catalysts include ionic liquids (e.g., choline hydroxide, [Bmmim][Im]), metal salts (e.g., CeCl₃·7H₂O), and acids (e.g., trifluoroacetic acid).[1][2][4] The catalyst loading should also be optimized; for example, a 1 mol% loading of choline hydroxide has been shown to be effective.[1] If you suspect catalyst deactivation, consider using a fresh batch or a different catalyst. Some catalysts, like certain ionic liquids, can be recovered and reused.[2]
-
Reagent Purity and Stoichiometry: The purity of the 2-aminonicotinaldehyde (or related ketone) and the active methylene compound is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure your starting materials are pure, and consider purifying them if necessary. The molar ratio of the reactants can also influence the yield.[2]
-
Solvent Choice: While some modern approaches favor solvent-free conditions or green solvents like water, the choice of solvent can significantly impact the reaction outcome.[1][4] Traditional solvents include DMF and DMSO.[1] If you are using a solvent, ensure it is dry and of an appropriate grade.
I am observing multiple products in my reaction mixture. What are the likely side reactions, and how can I suppress them?
The formation of multiple products often points to competing reaction pathways. In the Friedländer synthesis, the most common side reactions are self-condensation of the active methylene compound and the formation of regioisomers when using unsymmetrical ketones.
Common Side Reactions and Mitigation Strategies:
-
Aldol Self-Condensation: The active methylene compound can undergo self-condensation, especially under basic conditions.[3] This is a common side reaction that consumes your starting material and complicates purification.
-
Mitigation Strategy: A gradual addition of the active methylene compound to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the self-condensation reaction. Alternatively, using milder reaction conditions (e.g., lower temperature, weaker base) can also help.
-
-
Regioselectivity Issues with Unsymmetrical Ketones: When an unsymmetrical ketone is used, the reaction can proceed at either of the α-carbons, leading to the formation of two different regioisomers.[2]
Reaction Mechanism Overview
Understanding the reaction mechanism can help in diagnosing side reactions. The Friedländer reaction can proceed through two main pathways: an initial aldol addition followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[6]
Caption: The two primary mechanistic pathways of the Friedländer reaction.
How do I choose the optimal catalyst and solvent system for my specific substrates?
The ideal catalyst and solvent system is highly dependent on the nature of your starting materials. Below is a table summarizing some reported conditions for the synthesis of 1,8-naphthyridines to guide your selection.
Table 1: Comparison of Catalytic Systems for 1,8-Naphthyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Key Advantages | Reference |
| Choline Hydroxide (ChOH) | Water | 50 | Green solvent, high yields (>90%), metal-free.[1] | [1] |
| [Bmmim][Im] | Solvent-free | 80 | Reusable catalyst, good for a range of substrates.[2] | [2] |
| CeCl₃·7H₂O | Solvent-free (grinding) | Room Temp | Mild conditions, simple workup, high purity of products.[4] | [4] |
| Trifluoroacetic acid | DMSO | High Temp | Effective for certain substrates, but can be harsh.[1] | [1] |
| KOH | Various | High Temp | Traditional base catalyst, can lead to side reactions.[7] | [7] |
General Guidance for Selection:
-
For Green Chemistry Approaches: Choline hydroxide in water is an excellent starting point, offering high yields and an environmentally friendly profile.[1] Solvent-free grinding with CeCl₃·7H₂O is another green and efficient option.[4]
-
For Difficult Substrates: If milder conditions are not effective, you may need to explore more traditional systems like trifluoroacetic acid in DMSO, but be mindful of potential side reactions and harsher conditions.[1]
-
For Catalyst Reusability: Ionic liquids such as [Bmmim][Im] have been shown to be reusable for several cycles without a significant loss in activity.[2]
What is a reliable protocol for a gram-scale Friedländer synthesis of a simple 1,8-naphthyridine?
The following protocol is adapted from a reported gram-scale synthesis of 2-methyl-1,8-naphthyridine and can be used as a starting point for your own experiments.[1]
Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine
Materials:
-
2-aminonicotinaldehyde
-
Acetone (or other active methylene compound)
-
Choline hydroxide (ChOH) solution (as a 45 wt. % in methanol, for example)
-
Water (deionized)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (e.g., 0.5 mmol) and the active methylene carbonyl compound (e.g., 1.5 mmol for acetone).[1]
-
Solvent and Catalyst Addition: Add water (e.g., 1 mL) to the flask, followed by the addition of choline hydroxide (1 mol %).[1]
-
Reaction Conditions: Stir the reaction mixture vigorously under a nitrogen atmosphere at 50°C.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC using an appropriate eluent (e.g., 10% methanol/dichloromethane).[1]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Extract the product with ethyl acetate (e.g., 40 mL) and wash with water (e.g., 10 mL).[1]
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
How can I effectively purify my naphthyridinone product and recover the catalyst?
Purification and catalyst recovery are crucial steps for obtaining a high-purity product and for making the process more cost-effective and sustainable.
Product Purification:
-
Extraction: A standard aqueous workup with a suitable organic solvent like ethyl acetate is often the first step to remove water-soluble impurities and the catalyst.[1]
-
Column Chromatography: For obtaining highly pure products, silica gel column chromatography is a common method. The choice of eluent will depend on the polarity of your product and can be determined by TLC analysis.[2]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.
Catalyst Recovery (for Ionic Liquids):
Some ionic liquid catalysts, such as [Bmmim][Im], can be recovered and reused. After the initial extraction of the product with an organic solvent, the aqueous layer containing the ionic liquid can be collected. The water can then be removed under reduced pressure to recover the catalyst for subsequent reactions.[2]
References
-
Dutta, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18981–18991. [Link]
-
Dutta, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28229–28238. [Link]
-
Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(48), 6537-6540. [Link]
-
Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-4. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
ResearchGate. Recent Advances in the Friedländer Reaction. [Link]
Sources
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. connectjournals.com [connectjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Removal of unreacted starting materials in naphthyridinone synthesis
Welcome to the technical support guide for the purification of naphthyridinone derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues related to the removal of unreacted starting materials and byproducts from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My initial TLC/LC-MS analysis of the crude reaction mixture shows multiple spots/peaks. How do I identify which corresponds to my naphthyridinone product versus the starting materials?
A1: Your starting point is a comparative analysis. Run a co-spotted TLC plate with lanes for your crude mixture, each of your starting materials, and a co-spot of the crude mixture with each starting material. The spot corresponding to your product should be new and distinct from the starting material spots. Naphthyridinone cores are typically rigid, planar systems and often UV-active, which can aid in visualization. For LC-MS, the expected mass of your product is the key identifier. Unreacted starting materials will show their respective molecular ion peaks.
Q2: What is the most common reason for unreacted starting materials remaining in my reaction?
A2: Incomplete reactions are a frequent issue in multi-step organic synthesis.[1] For naphthyridinone synthesis, common causes include:
-
Insufficient Reaction Time or Temperature: Cyclization or annulation reactions can be slow and may require prolonged heating to reach completion.[2][3]
-
Stoichiometry Imbalance: In multi-component reactions, an incorrect ratio of reactants can leave the excess starting material unconsumed.[4]
-
Catalyst Deactivation: If the reaction employs a catalyst (e.g., Lewis acids, transition metals), it may have been deactivated by impurities in the starting materials or solvents.[5]
-
Reversibility: Some initial steps, like Michael additions in an aza-Robinson annulation, can be reversible, leading to an equilibrium mixture containing starting materials.[3][6]
Q3: I have a large amount of a very polar, baseline impurity. What is it likely to be?
A3: This often depends on the specific synthesis. In classic methods like the Skraup synthesis, highly polar impurities could be sulfonated byproducts or decomposed glycerol.[7] In modern syntheses, if you used a strong base like NaH or KHMDS, residual inorganic salts or highly polar organic byproducts can remain. If your starting materials include salts (e.g., aminopyridine hydrochloride), these will be very polar. An initial aqueous workup is critical to remove these types of impurities before attempting chromatography.[8]
Q4: Is column chromatography always the best first step for purification?
A4: Not necessarily. The best strategy depends on the scale and the nature of the impurities.
-
For crystalline products with non-polar impurities: Direct crystallization or trituration from the crude solid can be highly effective and is easily scalable.
-
For removing baseline polar impurities: A simple aqueous workup or filtration through a small plug of silica gel may be sufficient.
-
For complex mixtures with similar polarity: Column chromatography is generally required for effective separation.[9]
Troubleshooting Purification Workflows
This section provides in-depth guidance on specific purification techniques.
Workflow 1: Liquid-Liquid Extraction (Acid-Base)
Principle of Causality: Naphthyridinones contain basic nitrogen atoms within their heterocyclic core.[10] This basicity can be exploited to selectively move the product between aqueous and organic phases by altering the pH. Unreacted starting materials that are neutral (e.g., aldehydes, ketones, malonic esters) or acidic will not follow the same partitioning behavior, enabling a clean separation.[4][11]
When to Use It: This is an excellent first-line purification step, especially when unreacted starting materials are neutral or acidic. It is highly effective for removing non-basic organic impurities and inorganic salts before chromatography.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low recovery of product from the organic layer after basification. | 1. Incomplete basification of the aqueous layer. The protonated naphthyridinone salt remains soluble in the aqueous phase. 2. The naphthyridinone salt has precipitated out of the aqueous solution upon basification and is trapped at the interface. 3. The free-base form of your specific naphthyridinone derivative has high water solubility. | 1. Check the pH of the aqueous layer with pH paper or a meter; it should be >10. Add more base (e.g., 2M NaOH) if necessary. 2. Add more organic solvent (e.g., DCM, EtOAc) and stir vigorously to dissolve the precipitate. Gentle warming may help. 3. Perform multiple extractions (5-6 times) with a larger volume of an appropriate organic solvent like dichloromethane or a 9:1 DCM/isopropanol mixture. |
| An emulsion forms at the interface, preventing separation. | 1. High concentration of impurities acting as surfactants. 2. Vigorous shaking of the separatory funnel. | 1. Add a small amount of brine (saturated aq. NaCl solution) to disrupt the emulsion. 2. Gently swirl or invert the funnel instead of shaking vigorously. 3. If persistent, filter the entire mixture through a pad of Celite®. |
| Product is contaminated with a neutral starting material (e.g., a ketone). | The organic layer was not sufficiently washed after the initial acidification step, trapping the neutral compound. | After acid extraction, re-extract the acidic aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities before you proceed to the basification step. |
Experimental Protocol: General Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).
-
Shake the funnel, vent frequently, and allow the layers to separate. The protonated naphthyridinone should move to the aqueous layer.
-
Drain the lower aqueous layer into a clean flask. Wash the remaining organic layer once more with 1M HCl to ensure complete extraction. Combine the acidic aqueous layers.
-
Self-Validation: At this stage, the organic layer can be concentrated and analyzed by TLC/LC-MS to confirm the removal of the product and the presence of any non-basic impurities.
-
Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH, solid K₂CO₃) with stirring until the pH is >10. A precipitate may form.
-
Extract the now basic aqueous solution 3-5 times with fresh DCM or EtOAc.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified naphthyridinone.
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// Edges crude -> add_acid; add_acid -> separate1; separate1 -> org1 [label="Discard"]; separate1 -> aq1; aq1 -> add_base; add_base -> extract_dcm; extract_dcm -> separate2; separate2 -> org2; separate2 -> aq2 [label="Discard"]; org2 -> final; final -> pure_product; }
Caption: Logic diagram for purifying basic naphthyridinones.
Workflow 2: Column Chromatography
Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[9] For naphthyridinones, the polarity of the molecule, governed by its substituents, dictates its retention time on the column. However, the basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation.[12]
When to Use It: When simpler methods fail to separate the product from impurities of similar polarity or when multiple products have formed.
Troubleshooting Guide: Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product peak is broad and tailing. | Strong, non-specific binding of the basic naphthyridinone to acidic sites on the silica gel.[12] | 1. Add a basic modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (7N in MeOH) to your eluent system. This deactivates the acidic sites on the silica. 2. Use deactivated silica: Purchase commercially available deactivated silica gel or prepare it by treating standard silica with a silylating agent. 3. Switch stationary phase: Consider using alumina (basic or neutral) instead of silica gel. |
| Poor separation between product and a close-running impurity. | The chosen eluent system does not provide sufficient selectivity. | 1. Optimize the solvent system: Switch to a solvent system with different properties. If using Hexanes/EtOAc, try DCM/MeOH. The change in solvent polarity and hydrogen bonding capability can alter selectivity.[13] 2. Use a shallower gradient: If running a gradient, make the increase in polarity more gradual around the region where your compounds elute. 3. Reduce the column loading: Overloading the column is a common cause of poor resolution. Use a mass ratio of at least 50:1 (silica:crude mixture). |
| Product does not elute from the column. | 1. The eluent is not polar enough. 2. The product has irreversibly bound to the silica gel. | 1. Gradually increase the eluent polarity (e.g., increase the percentage of MeOH in a DCM/MeOH system). 2. If the product is still retained, try flushing the column with a highly polar mixture containing a basic modifier, such as 90:9:1 DCM/MeOH/Et₃N. In some cases, the product may be lost. |
Experimental Protocol: Column Chromatography with Basic Modifier
-
Prepare the Slurry: In a beaker, add silica gel to your starting eluent (e.g., 98:2 DCM/MeOH) containing 1% triethylamine. Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder ("dry loading").
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica bed, creating a thin, even layer.
-
Elute: Begin eluting with the starting solvent mixture, collecting fractions. Monitor the fractions by TLC.
-
Gradient (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., move from 2% MeOH to 5% MeOH, always maintaining the 1% Et₃N).
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene for complete removal.
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// Paths path1_node1 [label="Crystalline Solid &\nFew Impurities", fillcolor="#FFFFFF", fontcolor="#202124"]; path1_node2 [label="Recrystallization\nor Trituration", fillcolor="#34A853", fontcolor="#FFFFFF"];
path2_node1 [label="Oily Residue &\nNon-basic Impurities", fillcolor="#FFFFFF", fontcolor="#202124"]; path2_node2 [label="Acid-Base\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
path3_node1 [label="Complex Mixture &\nSimilar Polarity Impurities", fillcolor="#FFFFFF", fontcolor="#202124"]; path3_node2 [label="Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"];
purity_check [label="Assess Purity\n(NMR, LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; repurify [label="Repurify", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> analysis; analysis -> path1_node1 [label="Path 1"]; analysis -> path2_node1 [label="Path 2"]; analysis -> path3_node1 [label="Path 3"];
path1_node1 -> path1_node2; path2_node1 -> path2_node2; path3_node1 -> path3_node2;
path1_node2 -> purity_check; path2_node2 -> purity_check; path3_node2 -> purity_check;
purity_check -> final_product [label=">95% Pure"]; purity_check -> repurify [label="<95% Pure"]; repurify -> analysis [style=dashed]; }
Caption: Decision tree for selecting a purification strategy.
References
-
Gotor-Gotor, V., & Gotor, V. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 22(9), 1533. [Link]
-
Marco-Contelles, J., & Gandía, L. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3345. [Link]
-
Carminati, P., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
-
Andersson, H., et al. (2005). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters, 7(18), 3953–3955. [Link]
-
de Lemos, E., et al. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry, 88(21), 15303–15314. [Link]
-
Kim, S. J. (2024). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. Processes, 12(8), 1509. [Link]
-
Kim, S. J. (2024). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. ResearchGate. [Link]
-
Al-Tel, T. H. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 25(16), 3613. [Link]
-
Singh, L., & Singh, S. (2010). Recent trends in the impurity profile of pharmaceuticals. TrAC Trends in Analytical Chemistry, 29(8), 818-828. [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Cytiva. [Link]
-
de Lemos, E., et al. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. ACS Publications. [Link]
-
Vivilecchia, R. V., & Scott, R. P. W. (1972). Separation of Polynuclear Aza-Heterocyclics by High-Pressure Liquid Chromatography Using a Silver-Impregnated Adsorbent. Journal of Chromatographic Science, 10(7), 411–416. [Link]
-
Han, S., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. [Link]
- Cole, H. D. (1961). U.S. Patent No. 2,982,771. U.S.
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Bertelsen, S., et al. (2007). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 12(11), 2636-2659. [Link]
-
Yildiz, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
-
Liu, Y., et al. (2015). A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chromatography. International Journal of Environmental Analytical Chemistry, 95(12), 1162-1176. [Link]
-
Aturki, Z., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 27(25), 8963. [Link]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]
-
Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 10-22. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. University of Rochester Chemistry Department. [Link]
-
Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 1), 4-5. [Link]
-
Larrañaga, O., et al. (2019). Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Chemical Science, 10(23), 5897-5908. [Link]
-
Wang, Y., et al. (2020). Extractive desulfurization of model fuels with a nitrogen-containing heterocyclic ionic liquid. RSC Advances, 10(42), 25039-25047. [Link]
-
Kumar, A., & Kumar, S. (2021). 1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Organic & Biomolecular Chemistry, 19(44), 9637-9653. [Link]
-
Brummond, K. M., & Chen, H. (2005). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses, 82, 151. [Link]
-
Sharma, S., et al. (2014). Synthetic Utility of Aza Heterocyclics: A Short Review. International Journal of Pharmaceutical Science Invention, 3(4), 28-36. [Link]
-
Reddy, T. S., et al. (2024). 15.8.3 Naphthyridines (Update 2024). In Science of Synthesis. [Link]
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Preventing dimer formation in 1,6-naphthyridin-2(1H)-one synthesis
Welcome to the technical support guide for the synthesis of the 1,6-naphthyridin-2(1H)-one scaffold. This document provides in-depth troubleshooting advice and optimized protocols to address one of the most common challenges in this synthesis: the formation of unwanted dimers and oligomers. Our goal is to equip you with the mechanistic understanding and practical solutions required to maximize the yield and purity of your target monomer.
Section 1: Understanding the Dimerization Problem
The synthesis of 1,6-naphthyridin-2(1H)-ones, often achieved via a Friedländer-type condensation, involves the formation of a new pyridone ring fused to an existing pyridine. The key step is an intramolecular cyclization between functional groups on a common molecular backbone. However, under suboptimal conditions, a competing intermolecular reaction can occur between two precursor molecules, leading to the formation of a dimeric byproduct. This side reaction not only consumes valuable starting material but also complicates purification, significantly lowering the overall yield.
The core of the problem lies in reaction kinetics. The desired intramolecular reaction is a first-order process, as it depends only on the concentration of a single precursor molecule. In contrast, the undesired intermolecular dimerization is a second-order process, as it requires two separate molecules to collide. This fundamental difference is the key to controlling the reaction outcome.
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Brominated Naphthyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of C-C bond formation with these challenging, yet valuable, heterocyclic substrates. My aim is to provide not just solutions to common problems, but also to illuminate the underlying chemical principles, empowering you to make informed decisions in your own research.
Introduction to the Challenges
Naphthyridines are privileged scaffolds in medicinal chemistry, but their successful functionalization via Suzuki coupling is often fraught with challenges. The presence of two nitrogen atoms within the bicyclic system renders the aromatic rings electron-deficient and introduces the potential for catalyst inhibition or poisoning through coordination of the nitrogen lone pairs to the palladium center.[1] These factors can lead to low yields, sluggish reactions, and a host of unwanted side products. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling with a bromonaphthyridine is not proceeding, or the yield is very low. What are the most likely causes?
A1: This is a common starting point for troubleshooting. The lack of reactivity often stems from a few key areas related to the inherent nature of naphthyridines.
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Catalyst Inhibition/Poisoning: The lone pairs on the naphthyridine nitrogens can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This is a primary cause of low reactivity in N-heterocyclic chemistry.[2]
-
Slow Oxidative Addition: Bromonaphthyridines are electron-deficient heteroaromatics. While this can sometimes favor oxidative addition, the overall electronic environment and steric factors can still lead to a slow initial step in the catalytic cycle.
-
Poor Catalyst/Ligand Choice: Not all palladium catalysts and ligands are created equal, especially for challenging substrates. A system that works well for a simple aryl bromide may be completely ineffective for a bromonaphthyridine.
Initial Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, consider increasing the catalyst loading to 5-10 mol%. This can help to overcome partial catalyst deactivation.
-
Evaluate Your Ligand: If you are using a standard ligand like triphenylphosphine (PPh₃), it is likely not sufficient. Switch to a more specialized ligand designed for cross-coupling of heteroaromatic halides.
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Check Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Boronic acids can degrade over time; verify their purity.
Q2: What are the recommended catalyst and ligand systems for Suzuki coupling of bromonaphthyridines?
A2: The choice of catalyst and ligand is critical for success. For electron-deficient and potentially coordinating substrates like bromonaphthyridines, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent the formation of inactive palladium dimers.[3]
| Catalyst System | Ligand Type | Key Advantages | Recommended for |
| Pd(OAc)₂ or Pd₂(dba)₃ with XPhos or SPhos | Buchwald-type biaryl phosphine | Bulky and electron-rich, promotes fast oxidative addition and reductive elimination. Effective for many heteroaryl chlorides and bromides.[2] | General starting point for most bromonaphthyridines. |
| PEPPSI-IPr or PEPPSI-IPent | N-Heterocyclic Carbene (NHC) Pre-catalyst | Strong σ-donors, form highly stable and active catalysts. Often effective at lower catalyst loadings. | When phosphine-based systems fail or for particularly challenging substrates. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available and easy to handle. | Can be effective for more reactive bromonaphthyridines, but often a poor choice for electron-deficient systems. |
Expert Insight: I often recommend starting with a second-generation Buchwald palladacycle precatalyst, such as XPhos Pd G2 or SPhos Pd G2. These are air- and moisture-stable and provide a reliable source of the active Pd(0) catalyst in situ.
Q3: I'm observing significant dehalogenation of my bromonaphthyridine starting material. How can I minimize this side reaction?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common and frustrating side reaction. It typically occurs after oxidative addition, where the resulting arylpalladium(II) intermediate undergoes a reaction that introduces a hydride, followed by reductive elimination.[4]
Diagram of Dehalogenation Pathway
Caption: Competing side reactions in Suzuki coupling.
Solutions for Boronic Acid Instability:
-
Use Boronate Esters: Pinacol boronate esters (Ar-B(pin)) are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling. [5]* Use Potassium Trifluoroborate Salts: These salts (Ar-BF₃K) are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its decomposition.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid or its derivative to compensate for any degradation.
-
Thorough Degassing: The presence of oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed with an inert gas like argon or nitrogen.
Q5: I am working with a dibromonaphthyridine and want to achieve selective mono-arylation. How can I control the regioselectivity?
A5: Achieving regioselectivity in the Suzuki coupling of dihalogenated heterocycles can be challenging but is often achievable by exploiting the different electronic environments of the carbon-bromine bonds. The position of the nitrogen atoms in the naphthyridine ring system plays a crucial role in determining the electrophilicity of the different carbon atoms.
-
Electronic Effects: Generally, the bromine atom at the more electron-deficient position will react preferentially. For example, in many naphthyridine isomers, the C2 and C4 positions are more electron-deficient than other positions, making them more susceptible to oxidative addition.
-
Reaction Conditions: In some cases, the choice of ligand and reaction temperature can influence the regioselectivity. A less reactive catalyst system or lower temperatures may favor reaction at the more activated site.
-
Steric Hindrance: If one of the bromine atoms is significantly more sterically hindered, the coupling may preferentially occur at the more accessible position.
Practical Approach: A good starting point is to run a small-scale reaction at a lower temperature (e.g., 60-80 °C) and monitor the formation of the mono-arylated products by LC-MS. If selectivity is poor, screening different ligands (e.g., comparing a Buchwald ligand with an NHC ligand) may be beneficial.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromonaphthyridine with an Arylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic bromonaphthyridine.
Diagram of a General Suzuki Coupling Workflow
Caption: A typical workflow for a Suzuki coupling experiment.
Materials:
-
Bromonaphthyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
XPhos (0.10 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add the bromonaphthyridine, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
In a separate vial, prepare a stock solution of the catalyst and ligand in dioxane. Add the appropriate amount of this solution to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is suitable for rapid reaction optimization and can often provide higher yields and fewer byproducts. [6] Materials:
-
Bromonaphthyridine (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G2 (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous cyclopentyl methyl ether (CPME)
Procedure:
-
In a microwave reaction vial, combine the bromonaphthyridine, arylboronic acid pinacol ester, XPhos Pd G2, and cesium carbonate.
-
Add anhydrous CPME.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Concluding Remarks
Successfully navigating the Suzuki coupling of brominated naphthyridines requires a thoughtful approach to reaction optimization, with a particular focus on the catalyst system and the mitigation of common side reactions. By understanding the underlying principles and employing the strategies outlined in this guide, you will be well-equipped to tackle these challenging but rewarding transformations. Remember that each substrate is unique, and some degree of empirical optimization will always be necessary.
References
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Review. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. [Link]
-
Ben-Yahia, A. et al. Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules2012 , 17(1), 478-495. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
-
A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. ResearchGate. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J. Am. Chem. Soc.2007 , 129(11), 3358-3366. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Botella, L.; Nájera, C. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angew. Chem. Int. Ed.2002 , 41(1), 179-181. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angew. Chem. Int. Ed.2006 , 45, 1282-1284. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling of aryldiazonium tetrafluoroborate salts with arylboronic esters. ResearchGate. [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Semantic Scholar. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[4]Fused Indole Heterocycles. National Institutes of Health. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. Royal Society of Chemistry. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]
Sources
- 1. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of 1,6-Naphthyridin-2(1H)-one Derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in the development of 1,6-naphthyridin-2(1H)-one derivatives: poor solubility. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this promising class of compounds and encountering difficulties in achieving adequate dissolution for biological screening, in vivo studies, and formulation development.
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in modern drug discovery, forming the core of numerous potent and selective inhibitors of various kinases and other therapeutic targets.[1][2][3][4] However, the often planar and rigid nature of this heterocyclic system can lead to strong crystal lattice forces and low aqueous solubility, hindering the translation of promising in vitro activity into in vivo efficacy.
This document provides a comprehensive, question-and-answer-based troubleshooting guide and a set of frequently asked questions (FAQs) to empower you with the knowledge and practical strategies to overcome these solubility hurdles. We will delve into the underlying physicochemical principles and offer step-by-step protocols to systematically improve the solubility of your 1,6-naphthyridin-2(1H)-one derivatives.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility
Here, we address common solubility-related problems encountered during experimental work with 1,6-naphthyridin-2(1H)-one derivatives.
Scenario 1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for a biological assay.
Question: I've dissolved my 1,6-naphthyridin-2(1H)-one derivative in DMSO to make a high-concentration stock solution. However, when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4), I observe immediate precipitation. What is causing this, and how can I prevent it?
Answer: This is a classic case of a compound "crashing out" of solution and is a direct consequence of the significant difference in solvent properties between DMSO and your aqueous buffer. DMSO is a very strong organic solvent that can solubilize many nonpolar compounds. When a small volume of the DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the overall solvent environment becomes much more polar. Your compound, if it has low aqueous solubility, can no longer stay dissolved and precipitates.
Here is a systematic approach to troubleshoot this issue:
Step 1: Understand the Physicochemical Properties of Your Derivative
The solubility of your 1,6-naphthyridin-2(1H)-one derivative is dictated by its unique combination of substituents. The core scaffold itself has limited aqueous solubility. Consider the following:
-
Lipophilicity (LogP): The presence of lipophilic (oily) substituents will decrease aqueous solubility.
-
Ionizable Groups: The presence of acidic or basic functional groups can be exploited to increase solubility through pH manipulation. The 1,6-naphthyridin-2(1H)-one core contains nitrogen atoms that can be protonated at acidic pH.[5]
-
Crystal Lattice Energy: Strong intermolecular interactions in the solid state (crystal packing) will make the compound harder to dissolve.
Step 2: Employ Co-solvents in Your Aqueous Buffer
A common and effective strategy is to "bridge the gap" in polarity between DMSO and water by using a co-solvent.[6] Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds in aqueous solutions.
Recommended Co-solvents for Biological Assays:
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (for most cell-based assays) | Notes |
| Ethanol | 1-2% (v/v) | 5% (v/v) | Can be toxic to some cell lines at higher concentrations. |
| Propylene Glycol | 1-5% (v/v) | 10% (v/v) | Generally well-tolerated by cells. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 1-5% (v/v) | 10% (v/v) | Effective for a wide range of poorly soluble compounds.[6] |
| N,N-Dimethylacetamide (DMA) | 0.5-1% (v/v) | 2% (v/v) | A stronger solvent than the others; use with caution. |
Experimental Protocol: Co-solvent Titration
-
Prepare a series of your aqueous assay buffer containing increasing concentrations of a chosen co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% ethanol).
-
To each buffer formulation, add your DMSO stock solution to the desired final concentration of your test compound.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes) at the assay temperature.
-
Determine the minimum co-solvent concentration that prevents precipitation.
-
Crucially, run a vehicle control with the same concentration of DMSO and co-solvent to ensure that the solvent system itself does not affect your biological assay.
Step 3: pH Adjustment for Ionizable Derivatives
If your 1,6-naphthyridin-2(1H)-one derivative has a basic nitrogen atom, its solubility will be pH-dependent.[7][8] The protonated form of the molecule is typically much more water-soluble than the neutral form.
Workflow for pH-Dependent Solubility Enhancement
Caption: Workflow for preparing an amorphous solid dispersion.
3. Particle Size Reduction (Micronization and Nanonization)
Reducing the particle size of your compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. [9]
-
Micronization: Achieves particle sizes in the micrometer range.
-
Nanonization (Nanosuspensions): Creates drug nanoparticles, which can dramatically improve dissolution rates and bioavailability.
These techniques often require specialized equipment but can be highly effective for very poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: Why are 1,6-naphthyridin-2(1H)-one derivatives often poorly soluble?
The 1,6-naphthyridin-2(1H)-one core is a relatively flat, rigid, and aromatic system. This planarity can facilitate strong intermolecular π-π stacking interactions in the solid state, leading to a stable crystal lattice that is difficult to break apart by solvent molecules. Furthermore, many of the substituents added to this scaffold to achieve high target potency are often lipophilic, further reducing the molecule's affinity for water.
Q2: Can I use surfactants to improve the solubility of my compound?
Yes, surfactants can be very effective, particularly for in vitro assays. Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, effectively "hiding" it from the aqueous environment. Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Pluronic® F-68. However, be aware that surfactants can interfere with some biological assays and may have toxic effects on cells at higher concentrations.
Q3: How does salt formation affect the solubility of 1,6-naphthyridin-2(1H)-one derivatives?
If your derivative has a basic center, forming a salt (e.g., a hydrochloride or mesylate salt) can significantly improve its aqueous solubility and dissolution rate. [7]The salt form is ionic and therefore more readily solvated by water molecules. This is a very common strategy used in the pharmaceutical industry to improve the properties of basic drugs.
Q4: Are there any structural modifications I can make to my 1,6-naphthyridin-2(1H)-one derivative to improve its solubility?
Yes, this is a key aspect of medicinal chemistry optimization. Here are a few strategies:
-
Introduce Polar Functional Groups: Adding small, polar groups like hydroxyl (-OH) or amino (-NH2) groups can increase hydrogen bonding with water and improve solubility.
-
Incorporate Ionizable Groups: Adding a basic amine or an acidic carboxylic acid can allow for solubility modulation through pH adjustment or salt formation.
-
Disrupt Planarity: Introducing substituents that force the molecule out of a planar conformation can disrupt crystal packing and lower the crystal lattice energy, making the compound easier to dissolve.
Q5: Where can I find more information on formulation strategies for poorly soluble drugs?
There are many excellent resources available. A good starting point is to review literature on the formulation of other kinase inhibitors, as many of them share similar solubility challenges. [3][10]Additionally, comprehensive reviews on formulation strategies for poorly soluble drugs are regularly published in pharmaceutical science journals. [9][11][12]
References
-
Oliveras, J. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules2021 , 26(20), 6147. [Link]
-
Gelin, M.; Dujardin, G.; et al. 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules2024 , 29(3), 698. [Link]
-
Chen, Y.-L.; et al. discovery and SAR study of 1H-imidazo[4,5-h]n[1][9]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Org. Biomol. Chem.2014 , 12, 6351-6363. [Link]
-
Huang, W.; et al. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. Eur. J. Med. Chem.2019 , 178, 259-272. [Link]
-
Michael, I. Formulation strategies for poorly soluble drugs. ResearchGate2025 . [Link]
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Sieger, P.; et al. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. Eur. J. Pharm. Sci.2017 , 105, 123-129. [Link]
-
Oliveras, J. M.; et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC2021 . [Link]
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Li, Y.; et al. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC2022 . [Link]
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Ripretinib (Qinlock). [Link]
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Pobudkowska, A.; et al. Study of pH-dependent drugs solubility in water. ResearchGate2011 . [Link]
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Date, A. A.; et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC2011 . [Link]
-
Heravi, M. M.; Zadsirjan, V. Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI2024 . [Link]
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A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate1990 . [Link]
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Singh, A.; et al. Development of pH Independent Drug Release System for Dipyridamole. Indian Journal of Pharmaceutical Education and Research2017 . [Link]
-
List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate2021 . [Link]
-
Dixit, A. R.; et al. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher2023 . [Link]
-
Rahman, M. M.; et al. Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. MDPI2024 . [Link]
-
Keck, C. M.; et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI2023 . [Link]
-
Zhang, X.; et al. Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Mediated Drug-Drug Interactions. PubMed2022 . [Link]
-
Wang, F.; et al. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology2014 . [Link]
-
Roskoski, R. Jr. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacol Res.2022 , 175, 106029. [Link]
-
Dipyridamole pH-dependent dissolution release profile. ResearchGate2014 . [Link]
-
Jain, A.; et al. Solubility enhancement of cox-2 inhibitors using various solvent systems. PMC2007 . [Link]
-
Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate2016 . [Link]
-
Patel, D.; et al. Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. PubMed2022 . [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1,6-Naphthyridine Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds.[1] This guide offers an in-depth comparison of the biological activities of 1,6-naphthyridine isomers and their counterparts, providing researchers, scientists, and drug development professionals with a comprehensive technical resource supported by experimental data. Our exploration will delve into the anticancer, antimicrobial, and antiviral properties of these fascinating heterocyclic compounds, elucidating the subtle yet significant impact of nitrogen placement on their therapeutic potential.
The Naphthyridine Family: A Spectrum of Isomeric Potential
Naphthyridines are bicyclic heteroaromatic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within this fused system gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] While the 1,8-naphthyridine core is the most extensively studied, largely due to the success of nalidixic acid and its fluoroquinolone successors, emerging research continues to unveil the unique therapeutic promise held by the other isomers, particularly the 1,6-naphthyridine scaffold.[1]
This guide will focus on a comparative analysis of the most explored isomers, highlighting the distinct biological activities that arise from their unique electronic and steric properties.
Comparative Efficacy in Oncology: A Tale of Isomeric Divergence
The quest for novel anticancer agents has led to a thorough investigation of the cytotoxic potential of various naphthyridine isomers. These compounds exert their antitumor effects through diverse mechanisms, including the inhibition of critical enzymes like topoisomerase II and the modulation of key signaling pathways.[1]
In Vitro Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative derivatives from different naphthyridine isomer classes against a panel of human cancer cell lines. This comparative data underscores the potent anticancer activity of 1,8- and 1,6-naphthyridine derivatives.
| Isomer Class | Compound | Cell Line | Cancer Type | IC50 (µM) |
| 1,8-Naphthyridine | Compound 47 | MIAPaCa | Pancreatic | 0.41[1] |
| K-562 | Leukemia | 0.77[1] | ||
| Compound 29 | PA-1 | Ovarian | 0.41[1] | |
| SW620 | Colon | 1.4[1] | ||
| Compound 10c | MCF7 | Breast | 1.47[2] | |
| 1,6-Naphthyridine | Aaptamine | H1299 | Non-small cell lung | 10.47-15.03 µg/mL |
| A549 | Non-small cell lung | 10.47-15.03 µg/mL | ||
| HeLa | Cervical | 10.47-15.03 µg/mL | ||
| CEM-SS | T-lymphoblastic leukemia | 10.47-15.03 µg/mL | ||
| 1,5-Naphthyridine | 1-Methoxycanthin-6-one | Kasumi-1 | Myeloid Leukemia | Induces apoptosis[1] |
| 2,7-Naphthyridine | N/A | N/A | N/A | Limited data available |
Analysis of Anticancer Activity:
The data clearly indicates that derivatives of 1,8-naphthyridine exhibit potent, sub-micromolar cytotoxicity against a broad range of cancer cell lines, including pancreatic, leukemia, ovarian, colon, and breast cancers.[1][2] This highlights the well-established potential of this scaffold in oncology.
1,6-Naphthyridine derivatives, such as the natural product aaptamine, also demonstrate significant cytotoxic effects, particularly against lung, cervical, and leukemia cell lines.[1] Furthermore, synthetic 1,6-naphthyridines are emerging as potent and selective kinase inhibitors, a highly sought-after class of anticancer agents.
While less potent in direct cytotoxicity assays, 1,5-naphthyridine alkaloids like 1-methoxycanthin-6-one have been shown to induce apoptosis in cancer cells, suggesting a different but equally valuable mechanism of action.[1]
Mechanism of Action: Kinase Inhibition by 1,6-Naphthyridines
A significant area of interest for 1,6-naphthyridine derivatives is their activity as kinase inhibitors. Aberrant kinase signaling is a hallmark of many cancers, making these enzymes attractive therapeutic targets.
FGFR4 Inhibition: Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in hepatocellular carcinoma (HCC).[2] Inhibition of this pathway can disrupt downstream signaling cascades, leading to reduced tumor cell proliferation and survival.
Caption: FGFR4 Signaling Pathway Inhibition by 1,6-Naphthyridine Derivatives.
c-Met Inhibition: The 1,6-naphthyridine scaffold has also been utilized to develop inhibitors of the c-Met receptor tyrosine kinase.[4] The HGF/c-Met pathway is implicated in tumor growth, invasion, and metastasis.[1][5] Inhibition of c-Met can block these pro-cancerous processes.
Caption: c-Met Signaling Pathway Inhibition by 1,6-Naphthyridine Derivatives.
Antimicrobial Arena: A Historical Stronghold of 1,8-Naphthyridines
The development of antimicrobial agents has been a cornerstone of naphthyridine research, with the 1,8-isomer leading the charge. The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1]
Minimum Inhibitory Concentration (MIC) Data
The following table provides a comparative overview of the antimicrobial efficacy of different naphthyridine isomers against various bacterial strains.
| Isomer Class | Compound | Bacterial Strain | MIC (µg/mL) |
| 1,8-Naphthyridine | Nalidixic Acid | E. coli | 4-128[1] |
| Enoxacin | E. coli | 0.12-0.5[1] | |
| S. aureus | 0.5-4[1] | ||
| Gemifloxacin | S. pneumoniae | 0.03-0.12[1] | |
| H. influenzae | ≤0.03[1] | ||
| 1,5-Naphthyridine | Quinoxaline-fused Naphthyridine | S. aureus | 1.56[1] |
| B. subtilis | 0.78[1] | ||
| 2,7-Naphthyridine | Substituted 2,7-Naphthyridine | S. aureus | 1-8[1] |
| E. faecalis | 4-16[1] | ||
| 1,6-Naphthyridine | N/A | N/A | Limited data available |
Analysis of Antimicrobial Activity:
The 1,8-naphthyridine scaffold is unequivocally the most potent and well-established for antimicrobial activity. The evolution from nalidixic acid to fluoroquinolones like enoxacin and gemifloxacin has resulted in broad-spectrum antibiotics with impressive MIC values against both Gram-positive and Gram-negative bacteria.[1]
Derivatives of 1,5- and 2,7-naphthyridines also exhibit promising antibacterial activity, although they are less extensively studied than their 1,8-isomers.[1] There is a notable gap in the literature regarding the direct antimicrobial activity of simple 1,6-naphthyridine derivatives, with research in this area being less developed.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of DNA gyrase (a type II topoisomerase).[6][7][8][9] This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By stabilizing the gyrase-DNA complex, these inhibitors prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[10]
Caption: Mechanism of DNA Gyrase Inhibition by 1,8-Naphthyridine Derivatives.
Antiviral Insights: A Promising Frontier for 1,5- and 1,6-Naphthyridines
Several naphthyridine isomers have demonstrated encouraging antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).
Anti-HIV Activity
| Isomer Class | Compound Type | Mechanism |
| 1,5-Naphthyridine | Canthinone Alkaloids | Anti-HIV activity (EC50 = 0.26 g/mL for 1-methoxycanthin-6-one) |
| 1,6-Naphthyridine | Naphthyridine Carboxamides | HIV-1 Integrase Inhibition[11] |
Analysis of Antiviral Activity:
Both 1,5- and 1,6-naphthyridine derivatives have shown potential as anti-HIV agents. The canthinone alkaloids from the 1,5-naphthyridine class have demonstrated direct anti-HIV effects.[1] Notably, 1,6-naphthyridine carboxamides have been investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[11]
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[12] Naphthyridine-based inhibitors can chelate the divalent metal ions in the active site of the integrase, thereby blocking the strand transfer reaction and preventing the integration of the viral genome.[13][14]
Caption: Mechanism of HIV-1 Integrase Inhibition by Naphthyridine Derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)[10]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[15]
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the naphthyridine test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase. The ADP-Glo™ Kinase Assay is a common example.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Naphthyridine test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a well of a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for approximately 40 minutes at room temperature.
-
-
Signal Generation:
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction to produce light.
-
Incubate for about 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of kinase activity.
-
Conclusion and Future Perspectives
This comparative guide illustrates the remarkable chemical diversity and therapeutic potential within the naphthyridine family of isomers. While the 1,8-naphthyridine scaffold has a long and successful history in antimicrobial drug discovery, the 1,6- and 1,5-isomers are demonstrating significant promise in the fields of oncology and antiviral research. The ability of 1,6-naphthyridine derivatives to act as potent and selective kinase inhibitors opens up exciting new avenues for the development of targeted cancer therapies.
Future research should focus on direct, head-to-head comparative studies of rationally designed derivatives from different isomeric classes to further elucidate the structure-activity relationships that govern their distinct biological profiles. A deeper understanding of the molecular targets and signaling pathways affected by these compounds will be crucial for the development of the next generation of naphthyridine-based therapeutics.
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Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link]
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Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]
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Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]
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Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance. PNAS. [Link]
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Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]
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Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]
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A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. PNAS. [Link]
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MTT (Assay protocol). Protocols.io. [Link]
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Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]
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Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ResearchGate. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. [Link]
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Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. [Link]
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pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitor. Oxford Academic. [Link]
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discovery and SAR study of 1H-imidazo[4,5-h][1][3]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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Integrase and integration: biochemical activities of HIV-1 integrase. PubMed Central. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central. [Link]
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Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. PubMed Central. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. National Institutes of Health. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed Central. [Link]
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Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PubMed Central. [Link]
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Quinolones inhibit DNA religation mediated by Staphylococcus aureus topoisomerase IV. Changes in drug mechanism across evolutionary boundaries. PubMed. [Link]
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Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation. MDPI. [Link]
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Quinolones Mechanism of action. YouTube. [Link]
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Navigating the Selectivity Landscape: A Guide to the Cross-Reactivity Profiling of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one and Related Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the precise targeting of specific enzymes is paramount to maximizing efficacy while minimizing off-target effects. This guide delves into the critical aspect of selectivity for a promising class of compounds, the 1,6-naphthyridin-2(1H)-ones, with a focus on the hypothetical inhibitory potential of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one against the phosphodiesterase (PDE) superfamily. While direct experimental data for this specific molecule is not yet publicly available, this guide will provide a comprehensive framework for assessing its cross-reactivity with other PDEs, a crucial step in its development as a potential therapeutic agent.
Phosphodiesterases are a superfamily of enzymes that play a critical role in signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This regulation of second messenger molecules makes PDEs attractive therapeutic targets for a wide range of diseases, including cardiovascular conditions, respiratory illnesses, and neurological disorders.[3][4]
The 1,6-naphthyridin-2(1H)-one scaffold has been identified as a novel class of inhibitors for cAMP-specific PDE III.[5] Furthermore, derivatives of naphthyridinones have been explored as potent inhibitors of PDE4 and PDE7, highlighting the potential of this chemical backbone to interact with various members of the PDE family.[6][7] Given this precedent, a thorough investigation into the selectivity profile of any new 1,6-naphthyridin-2(1H)-one derivative, such as this compound, is not just a recommendation but a necessity.
The Rationale for Comprehensive Selectivity Profiling
The PDE superfamily consists of 11 families, each with distinct substrate specificities (cAMP, cGMP, or both), tissue distribution, and physiological roles.[1][8] Cross-reactivity, or the inhibition of multiple PDE families by a single compound, can lead to a variety of off-target effects, some of which may be undesirable or even detrimental. For instance, non-selective PDE inhibitors can cause a range of side effects depending on the specific combination of inhibited enzymes.[9] Therefore, understanding the selectivity profile of a compound is essential for predicting its therapeutic window and potential side effects.
A comprehensive cross-reactivity assessment allows researchers to:
-
Identify the primary target(s) of the compound and its potential therapeutic applications.
-
Uncover potential off-target effects that could lead to adverse events in preclinical and clinical studies.
-
Guide structure-activity relationship (SAR) studies to optimize selectivity and potency.[10][11]
-
Differentiate a new chemical entity from existing therapies by highlighting a unique selectivity profile.
Experimental Approach to Determining PDE Cross-Reactivity
A systematic and rigorous experimental workflow is crucial for accurately determining the cross-reactivity of a test compound like this compound. This typically involves a tiered approach, starting with broad screening and progressing to more detailed kinetic analysis.
Tier 1: Broad Panel Screening
The initial step is to screen the compound against a comprehensive panel of recombinant human PDE enzymes. Several commercial services offer such profiling, providing a rapid and cost-effective way to obtain a broad overview of the compound's selectivity.[12][13]
Experimental Protocol: Single-Point Inhibition Assay
-
Compound Preparation: Dissolve this compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant PDE enzyme, a fluorescently labeled substrate (cAMP or cGMP), and the test compound at a single, relatively high concentration (e.g., 10 µM).
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Measure the fluorescence signal, which is inversely proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each PDE enzyme relative to a control (no inhibitor).
This initial screen provides a "hit list" of PDE enzymes that are significantly inhibited by the compound at the tested concentration.
Tier 2: IC50 Determination for "Hits"
For the PDE enzymes identified as "hits" in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of potency.[14]
Experimental Protocol: Dose-Response Assay
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution to create a range of concentrations.
-
Assay Setup: Similar to the single-point assay, set up reactions in a multi-well plate with the target PDE enzyme, substrate, and varying concentrations of the inhibitor.
-
Incubation and Detection: Follow the same incubation and detection procedures as in the single-point assay.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
The following diagram illustrates the general workflow for assessing PDE cross-reactivity:
Caption: Workflow for assessing PDE cross-reactivity.
Interpreting the Data: Building a Selectivity Profile
The IC50 values obtained for the different PDE enzymes allow for the construction of a selectivity profile. This is often expressed as "fold-selectivity," which is the ratio of the IC50 for an off-target PDE to the IC50 for the primary target PDE.
Example Selectivity Profile for a Hypothetical 1,6-Naphthyridin-2(1H)-one Derivative
| PDE Family | Substrate | IC50 (nM) | Fold-Selectivity (vs. PDE3A) |
| PDE1B | cAMP/cGMP | >10,000 | >1000 |
| PDE2A | cAMP/cGMP | 8,500 | 850 |
| PDE3A | cAMP | 10 | 1 |
| PDE4B | cAMP | 250 | 25 |
| PDE5A | cGMP | 5,000 | 500 |
| PDE6C | cGMP | >10,000 | >1000 |
| PDE7A | cAMP | 1,200 | 120 |
| PDE8A | cAMP | >10,000 | >1000 |
| PDE9A | cGMP | >10,000 | >1000 |
| PDE10A | cAMP/cGMP | 3,000 | 300 |
| PDE11A | cAMP/cGMP | 7,500 | 750 |
In this hypothetical example, the compound is a potent and selective inhibitor of PDE3A. The 25-fold selectivity over PDE4B suggests some potential for off-target effects on this enzyme at higher concentrations, which would warrant further investigation. The high IC50 values against other PDE families indicate a favorable selectivity profile.
The following diagram illustrates the central role of PDEs in cyclic nucleotide signaling:
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
Introduction: Beyond the Benchtop
As researchers dedicated to advancing pharmaceutical and chemical sciences, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe and compliant management of chemical waste is a critical component of laboratory integrity and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one.
This compound belongs to the 1,6-naphthyridin-2(1H)-one family, a class of heterocyclic structures recognized for significant biological activity, including use in antitumor agents.[1] The presence of a bromine atom classifies it as a halogenated organic compound, which necessitates specific disposal considerations to prevent the formation of toxic byproducts during waste treatment.[2] This document synthesizes regulatory standards and field-proven best practices to ensure your disposal procedures are safe, compliant, and scientifically sound.
Part 1: Hazard Assessment and Waste Characterization
Causality of Hazard Assessment:
-
Halogenated Nature: Brominated organic compounds can emit toxic and corrosive fumes (such as hydrogen bromide) under fire conditions.[5][6] High-temperature incineration in specialized facilities is required to safely break down these molecules.[2]
-
Nitrogen Heterocycle: Many nitrogen-containing heterocyclic compounds possess biological activity. The 1,6-naphthyridinone core is a known "privileged structure" in medicinal chemistry, often associated with potent biological effects.[1] Therefore, the compound and its waste must be treated as potentially toxic and biologically active.
-
Physical Form: As a solid powder, it may pose an inhalation hazard.[5][6]
Table 1: Inferred Hazard Profile and Rationale
| Hazard Classification | Anticipated Risk | Rationale & Recommended Action |
|---|---|---|
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | Based on analogs, which can cause respiratory irritation.[5][6][7] Handle in a fume hood and wear appropriate respiratory protection. |
| Skin/Eye Irritation | Causes skin and serious eye irritation/damage. | Common for functionalized aromatic heterocycles.[5][7] Always wear gloves and safety goggles. |
| Environmental Hazard | Toxic to aquatic life. | Halogenated organic compounds often exhibit environmental persistence and toxicity.[5] Do not dispose of down the drain.[8] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures waste is handled safely from the point of generation to its final collection for professional disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the anticipated hazards outlined above.
-
Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of solid waste or open containers of liquid waste should be performed inside a certified chemical fume hood to prevent inhalation.[9]
Step 2: Segregate Waste at the Source
Proper segregation is the cornerstone of compliant and cost-effective waste management. It prevents dangerous reactions and ensures waste is sent to the correct treatment facility.
-
Halogenated vs. Non-Halogenated: this compound waste is halogenated . It must never be mixed with non-halogenated solvent waste.[10][11]
-
Solid vs. Liquid: Maintain separate waste streams for solid and liquid forms.
Step 3: Containerization and Disposal Procedures
(e.g., residual compound, contaminated weigh paper, gloves, TLC plates)
-
Designate a Container: Use a clearly labeled, sealable, wide-mouth container designated for "Halogenated Solid Chemical Waste." A polyethylene container is generally suitable.[12]
-
Transfer Waste: Carefully place all solid waste contaminated with the compound into this container.
-
Seal and Store: Keep the container sealed at all times except when adding waste.[8] Store it in a designated satellite accumulation area within the lab, away from incompatible materials.
(e.g., solutions from experiments, solvent rinses of glassware)
-
Designate a Container: Use a chemically compatible, shatter-resistant container with a screw-top cap designated for "Halogenated Organic Liquid Waste."[10][12]
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the designated container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Rinse and Collect: Rinse any emptied glassware that contained the compound with a small amount of a suitable solvent (e.g., acetone, methanol) and add this rinsate to the halogenated liquid waste container.
-
Seal and Store: Securely cap the container. Store it in secondary containment (such as a chemical-resistant tub) in your lab's satellite accumulation area.
Step 4: Labeling for Compliance
Accurate labeling is a strict regulatory requirement and is crucial for the safety of all personnel handling the waste.[4][12]
-
Attach a Hazardous Waste Tag: As soon as you begin adding waste to a container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields: Fill out the tag completely and legibly. This must include:
-
The words "Hazardous Waste"[12]
-
Full chemical name: "this compound"
-
All other constituents in the container (e.g., Methanol, Dichloromethane), with percentage estimates.
-
The date accumulation started.
-
Generator's name and contact information.
-
Step 5: Arrange for Professional Disposal
Under no circumstances should this chemical waste be disposed of via standard trash or sewer systems.[8][11]
-
Contact EHS: Once the waste container is full (or waste is no longer being generated), complete the hazardous waste tag with the "full" date and contact your institution's EHS department to schedule a pickup.
-
Final Treatment: The waste will be transported by a licensed professional service for disposal. The most appropriate method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction and scrubbing of acid gases.[2][13]
Visualizing the Disposal Pathway
The following diagram outlines the critical decision points in the disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 5-Bromo-7-Azaindole Safety D
- 5-Bromo-1-pentene Material Safety D
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.International Journal of Petroleum Research, 2017.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Safety Data Sheet for 7-Bromo-1-methyl-1H-indole. Fisher Scientific.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Organic solvent waste guidelines. Kemicentrum, Lund University.
- How to Ensure Safe Chemical Waste Disposal in Labor
- 1,6-Naphthyridin-2(1H)
- 5-Bromo-3-[[(2R)
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 8-Bromo-7-(2-butyn-1-yl)
- 5-bromo-2-Methyl-1-benzothiophene SDS. Echemi.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.ca [fishersci.ca]
- 8. vumc.org [vumc.org]
- 9. echemi.com [echemi.com]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
